An In-depth Technical Guide to the Synthesis and Characterization of 4-Formyl-2-methoxyphenyl propionate
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Formyl-2-methoxyphenyl propionate, a vanillin derivative w...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Formyl-2-methoxyphenyl propionate, a vanillin derivative with potential applications in the pharmaceutical and flavor industries. This document details the chemical properties, synthesis protocol, and in-depth characterization of this compound.
Chemical Properties
4-Formyl-2-methoxyphenyl propionate, also known as vanillin propionate, is the propionate ester of vanillin. Its fundamental properties are summarized in the table below.
Soluble in organic solvents such as ethanol, acetone, and dichloromethane. Sparingly soluble in water.
Synthesis
The synthesis of 4-Formyl-2-methoxyphenyl propionate is achieved through the esterification of vanillin with a propionylating agent, such as propionic anhydride or propionyl chloride. The reaction is typically carried out in the presence of a base or an acid catalyst.
Synthesis Workflow
Caption: General workflow for the synthesis of 4-Formyl-2-methoxyphenyl propionate.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of 4-Formyl-2-methoxyphenyl propionate based on analogous esterification reactions of vanillin.
Materials:
Vanillin (1.0 eq)
Propionic Anhydride (1.2 eq)
Pyridine (2.0 eq)
Dichloromethane (DCM)
1 M Hydrochloric Acid (HCl)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine
Anhydrous Magnesium Sulfate (MgSO₄)
Ethanol
Procedure:
In a round-bottom flask, dissolve vanillin in dichloromethane.
Add pyridine to the solution and cool the mixture in an ice bath.
Slowly add propionic anhydride to the reaction mixture with stirring.
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by recrystallization from ethanol to yield pure 4-Formyl-2-methoxyphenyl propionate as a white crystalline solid.
Characterization
The structure and purity of the synthesized 4-Formyl-2-methoxyphenyl propionate are confirmed by various spectroscopic methods.
Caption: Workflow for the characterization of 4-Formyl-2-methoxyphenyl propionate.
Conclusion
This technical guide outlines a reliable method for the synthesis of 4-Formyl-2-methoxyphenyl propionate and provides the necessary data for its thorough characterization. The straightforward esterification of the readily available starting material, vanillin, makes this compound accessible for further research and development in various scientific and industrial fields. The detailed spectroscopic data serves as a benchmark for researchers to confirm the identity and purity of their synthesized product.
Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Formyl-2-methoxyphenyl propionate
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Formyl-2-methoxyphenyl propionate, a derivative of vanillin, is a compound of interest in the fields of flavor, fragrance, and potentially, p...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Formyl-2-methoxyphenyl propionate, a derivative of vanillin, is a compound of interest in the fields of flavor, fragrance, and potentially, pharmaceuticals. Its structural similarity to vanillin, a widely used flavoring agent with known biological activities, suggests that this propionated form may exhibit unique physicochemical characteristics and biological effects. This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Formyl-2-methoxyphenyl propionate, detailed experimental protocols for its synthesis, and a visualization of its potential biological interaction within the olfactory signaling pathway.
Physicochemical Properties
The physicochemical properties of 4-Formyl-2-methoxyphenyl propionate are crucial for understanding its behavior in various applications, from formulation to biological interactions. While experimental data for some properties are limited, a combination of computed and available data provides a solid foundation for its characterization.
The following table summarizes the key physicochemical properties of 4-Formyl-2-methoxyphenyl propionate. It is important to note that while some data is derived from experimental sources, others are computationally predicted.
Note: For the related compound, 4-Formyl-2-methoxyphenyl 2-methylpropanoate (Vanillin isobutyrate), the boiling point is reported as 165.00 to 166.00 °C at 2.00 mm Hg. This information is provided for comparative purposes only.
Experimental Protocols
Proposed Synthesis of 4-Formyl-2-methoxyphenyl propionate
Objective: To synthesize 4-Formyl-2-methoxyphenyl propionate via the esterification of vanillin with propionyl chloride in the presence of a base.
Materials:
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
Propionyl chloride
Pyridine (or another suitable base, e.g., triethylamine)
Dichloromethane (DCM) or other suitable aprotic solvent
Saturated sodium bicarbonate solution
Anhydrous magnesium sulfate
Rotary evaporator
Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel, etc.)
Magnetic stirrer and stir bar
Procedure:
Reaction Setup: In a clean, dry round-bottom flask, dissolve vanillin in anhydrous dichloromethane. Place the flask in an ice bath and begin stirring.
Addition of Base: Slowly add pyridine to the stirred solution.
Addition of Acylating Agent: Add propionyl chloride dropwise to the reaction mixture via a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains low.
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Purification: The crude 4-Formyl-2-methoxyphenyl propionate can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Given its structural similarity to vanillin, a known fragrance compound, 4-Formyl-2-methoxyphenyl propionate is likely to interact with the olfactory system. The binding of odorant molecules to olfactory receptors in the nasal epithelium initiates a signal transduction cascade, leading to the perception of smell.
Caption: General olfactory signal transduction pathway.
Experimental Workflow: Synthesis and Purification
The following diagram illustrates the logical workflow for the proposed synthesis and purification of 4-Formyl-2-methoxyphenyl propionate.
Caption: Workflow for synthesis and purification.
Conclusion
4-Formyl-2-methoxyphenyl propionate presents an interesting target for further study, particularly in the realms of flavor and fragrance chemistry. While a complete experimental dataset of its physicochemical properties is not yet available, the information compiled in this guide provides a robust starting point for researchers. The proposed synthesis protocol offers a viable route to obtaining this compound for further investigation. Understanding its interaction with the olfactory signaling pathway will be key to elucidating its sensory properties and potential applications. Future research should focus on obtaining experimental data for properties such as melting point, boiling point, and solubility, as well as exploring its biological activities beyond its sensory profile.
An In-depth Technical Guide to 4-Formyl-2-methoxyphenyl propionate
CAS Number: 174143-90-9 A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals Abstract 4-Formyl-2-methoxyphenyl propionate, a derivative of vanillin, is a compound of interest within the...
Author: BenchChem Technical Support Team. Date: November 2025
CAS Number: 174143-90-9
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Formyl-2-methoxyphenyl propionate, a derivative of vanillin, is a compound of interest within the broader class of vanilloids, which are recognized for their diverse biological activities. While specific research on this particular ester is limited, the extensive body of knowledge on vanillin and its analogues provides a strong foundation for predicting its potential therapeutic applications. This guide synthesizes the available physicochemical data for 4-Formyl-2-methoxyphenyl propionate and extrapolates potential biological activities and mechanisms of action based on the known pharmacology of vanillin derivatives. This includes potential anti-inflammatory, antioxidant, and anticancer effects, likely mediated through the modulation of key signaling pathways such as NF-κB and MAPK. This document aims to serve as a comprehensive resource, providing detailed experimental protocols and conceptual frameworks to stimulate further investigation into this promising compound.
Physicochemical Properties
The fundamental physicochemical properties of 4-Formyl-2-methoxyphenyl propionate are summarized below. This data is essential for its handling, formulation, and interpretation in experimental settings.
¹H NMR: Protons on the propionate ethyl group would appear as a triplet and a quartet in the aliphatic region. The aromatic protons would show characteristic splitting patterns in the aromatic region, coupled to each other. The aldehyde proton would be a singlet at a downfield chemical shift (typically 9-10 ppm). The methoxy group protons would present as a singlet around 3.8-4.0 ppm.
¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon of the ester, the aldehyde carbonyl carbon, the aromatic carbons (with and without oxygen substitution), the methoxy carbon, and the two carbons of the ethyl group.
Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretching frequency for the ester carbonyl, another for the aldehyde carbonyl, C-O stretching for the ester and ether linkages, and aromatic C-H and C=C stretching.
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 208. Fragmentation patterns would likely involve the loss of the propionyl group and other characteristic cleavages of the aromatic ring.
Synthesis and Characterization: Experimental Protocols
The synthesis of 4-Formyl-2-methoxyphenyl propionate can be achieved through the esterification of vanillin with propionic anhydride or propionyl chloride. The following is a generalized protocol based on standard esterification procedures for phenolic compounds.
Synthesis of 4-Formyl-2-methoxyphenyl propionate
Objective: To synthesize 4-Formyl-2-methoxyphenyl propionate from vanillin.
Materials:
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
Propionic anhydride
Pyridine or other suitable base (e.g., triethylamine)
Dichloromethane (DCM) or other suitable solvent
Saturated sodium bicarbonate solution
Anhydrous magnesium sulfate
Rotary evaporator
Standard laboratory glassware
Procedure:
In a round-bottom flask, dissolve vanillin in dichloromethane.
Add pyridine to the solution and cool the mixture in an ice bath.
Slowly add propionic anhydride to the cooled solution with stirring.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding water.
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient).
Characterize the purified product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its identity and purity.
Potential Biological Activities and Signaling Pathways
While direct biological studies on 4-Formyl-2-methoxyphenyl propionate are lacking, the extensive research on vanillin and its derivatives suggests a range of potential therapeutic activities.
Anti-inflammatory Activity
Vanillin and its derivatives have demonstrated significant anti-inflammatory properties[3][4][5][6][7][8][9]. This activity is often attributed to the inhibition of pro-inflammatory mediators.
Potential Mechanism of Action:
The anti-inflammatory effects of vanillin derivatives are frequently linked to the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[3][4][5][10][11][12][13]. These pathways are central to the inflammatory response, controlling the expression of numerous pro-inflammatory genes.
NF-κB Signaling Pathway: In inflammatory conditions, NF-κB is activated and translocates to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[3][4][5][10][11]. Vanillin derivatives have been shown to inhibit the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, thereby preventing NF-κB's nuclear translocation and subsequent gene transcription[3][5].
MAPK Signaling Pathway: The MAPK family (including ERK, JNK, and p38) plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Vanillin has been observed to inhibit the phosphorylation of key MAPK proteins, thus attenuating the downstream inflammatory cascade[5][12][13].
Experimental Protocol for In Vitro Anti-inflammatory Assay:
Objective: To evaluate the anti-inflammatory effect of 4-Formyl-2-methoxyphenyl propionate in a cell-based assay.
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human monocytic cell line (e.g., THP-1).
Materials:
4-Formyl-2-methoxyphenyl propionate
Lipopolysaccharide (LPS)
Cell culture medium (e.g., DMEM) and supplements
Griess Reagent for nitric oxide (NO) quantification
ELISA kits for TNF-α, IL-6, and IL-1β
Reagents for Western blotting (antibodies against p-p65, p65, p-ERK, ERK, p-p38, p38, IκBα, and β-actin)
Procedure:
Cell Culture and Treatment: Culture the cells to 80% confluency. Pre-treat the cells with varying concentrations of 4-Formyl-2-methoxyphenyl propionate for 1-2 hours.
Induction of Inflammation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours for cytokine measurement, shorter times for signaling protein analysis).
Nitric Oxide Measurement: Collect the cell culture supernatant and measure the concentration of nitrite, a stable product of NO, using the Griess reagent.
Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant using specific ELISA kits.
Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the phosphorylation status of key proteins in the NF-κB and MAPK pathways.
Antioxidant Activity
Potential Mechanism of Action:
The antioxidant activity of phenolic compounds like vanillin derivatives is often due to their ability to scavenge free radicals and chelate metal ions. The presence of the phenolic hydroxyl group is crucial for this activity.
Experimental Protocol for Antioxidant Activity Assays:
Objective: To determine the antioxidant capacity of 4-Formyl-2-methoxyphenyl propionate.
Add different concentrations of 4-Formyl-2-methoxyphenyl propionate to the DPPH solution.
Incubate in the dark at room temperature for 30 minutes.
Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control.
Generate the ABTS radical cation by reacting ABTS with potassium persulfate.
Add different concentrations of 4-Formyl-2-methoxyphenyl propionate to the ABTS radical solution.
Measure the absorbance at 734 nm after a short incubation period. A decrease in absorbance indicates scavenging activity.
Visualizing Molecular Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially modulated by 4-Formyl-2-methoxyphenyl propionate and a general experimental workflow for its biological evaluation.
Caption: Putative inhibition of the NF-κB signaling pathway.
Spectral Analysis of 4-Formyl-2-methoxyphenyl propionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of the spectral data for the compound 4-Formyl-2-methoxyphenyl propionate (CAS No. 174143-90-9). The infor...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data for the compound 4-Formyl-2-methoxyphenyl propionate (CAS No. 174143-90-9). The information presented herein is essential for the characterization and quality control of this molecule in research and development settings. This document summarizes predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines generalized experimental protocols for data acquisition, and provides a logical workflow for spectral analysis.
Due to the limited availability of public experimental spectra for 4-Formyl-2-methoxyphenyl propionate, the following data tables are based on established principles of spectroscopy and analysis of structurally similar compounds. These predicted values serve as a reliable reference for the identification and characterization of the compound.
Table 1: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Chemical Shift (δ, ppm)
Multiplicity
Number of Protons
Assignment
~9.90
Singlet
1H
Aldehyde proton (-CHO)
~7.50
Doublet
1H
Aromatic proton (ortho to -CHO)
~7.35
Singlet
1H
Aromatic proton (ortho to -O-Propionyl)
~7.15
Doublet
1H
Aromatic proton (meta to -CHO)
~3.90
Singlet
3H
Methoxy protons (-OCH₃)
~2.60
Quartet
2H
Methylene protons (-CH₂-)
~1.25
Triplet
3H
Methyl protons (-CH₃)
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
Chemical Shift (δ, ppm)
Assignment
~191.0
Aldehyde carbonyl carbon (-CHO)
~172.0
Ester carbonyl carbon (-C=O)
~152.0
Aromatic carbon attached to -O-Propionyl
~145.0
Aromatic carbon attached to -OCH₃
~135.0
Aromatic carbon (quaternary)
~128.0
Aromatic CH (ortho to -CHO)
~125.0
Aromatic CH (meta to -CHO)
~112.0
Aromatic CH (ortho to -O-Propionyl)
~56.0
Methoxy carbon (-OCH₃)
~28.0
Methylene carbon (-CH₂-)
~9.0
Methyl carbon (-CH₃)
Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)
Intensity
Functional Group Vibration
~2980-2850
Medium
C-H stretch (aliphatic)
~2850-2750
Weak
C-H stretch (aldehyde)
~1760
Strong
C=O stretch (ester)
~1700
Strong
C=O stretch (aldehyde)
~1600, ~1480
Medium
C=C stretch (aromatic ring)
~1250
Strong
C-O stretch (ester and ether)
Table 4: Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
m/z (Mass-to-Charge Ratio)
Relative Intensity
Proposed Fragment Ion
208
High
[M]⁺ (Molecular Ion)
180
Medium
[M - CO]⁺
151
High
[M - C₃H₅O]⁺ (Loss of propionyl group)
123
Medium
[M - C₃H₅O - CO]⁺
57
High
[C₃H₅O]⁺ (Propionyl cation)
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for 4-Formyl-2-methoxyphenyl propionate. Instrument-specific parameters should be optimized by the operator.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
Accurately weigh 5-10 mg of 4-Formyl-2-methoxyphenyl propionate.
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition (¹H NMR):
Use a 400 MHz (or higher) NMR spectrometer.
Acquire the spectrum at room temperature.
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.
Data Acquisition (¹³C NMR):
Use the same sample and spectrometer.
Acquire the spectrum with proton decoupling.
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
Infrared (IR) Spectroscopy
Sample Preparation:
For Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid sample directly on the ATR crystal.
Alternatively, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane), deposit a thin film on a KBr or NaCl plate, and allow the solvent to evaporate.
Data Acquisition:
Use a Fourier-Transform Infrared (FTIR) spectrometer.
Collect the spectrum over a range of 4000-400 cm⁻¹.
Co-add 16-32 scans to improve the signal-to-noise ratio.
Collect a background spectrum of the clean ATR crystal or salt plate prior to sample analysis.
Mass Spectrometry (MS)
Sample Introduction and Ionization:
Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
For GC-MS, dissolve the sample in a suitable solvent (e.g., ethyl acetate) and inject it into the GC.
Use Electron Ionization (EI) at 70 eV.
Data Acquisition:
Use a quadrupole or time-of-flight (TOF) mass analyzer.
Scan a mass range of m/z 40-400.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive spectral analysis of 4-Formyl-2-methoxyphenyl propionate.
Caption: Workflow for the spectral analysis of 4-Formyl-2-methoxyphenyl propionate.
"4-Formyl-2-methoxyphenyl propionate" solubility and stability
An In-depth Technical Guide to the Solubility and Stability of 4-Formyl-2-methoxyphenyl propionate For Researchers, Scientists, and Drug Development Professionals Introduction 4-Formyl-2-methoxyphenyl propionate, also kn...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide to the Solubility and Stability of 4-Formyl-2-methoxyphenyl propionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Formyl-2-methoxyphenyl propionate, also known as vanillin propionate, is an organic compound with potential applications in the pharmaceutical and flavor industries. A thorough understanding of its solubility and stability is paramount for its effective formulation, storage, and application. This technical guide provides a comprehensive overview of the available and inferred physicochemical properties of 4-Formyl-2-methoxyphenyl propionate, alongside detailed experimental protocols for its analysis.
Vanillin, a related compound, is freely soluble in these solvents.[3][4][5]
Oils
Soluble (predicted)
Vanillin isobutyrate is soluble in oils.
Stability Profile
The stability of 4-Formyl-2-methoxyphenyl propionate is dictated by its functional groups: an aldehyde, an ester, and a methoxy-substituted benzene ring. The aldehyde group is susceptible to oxidation, while the propionate ester is prone to hydrolysis under both acidic and basic conditions. The aromatic ring with its electron-donating groups may be sensitive to light.
Table 2: Stability Characteristics and Potential Degradation Pathways
Condition
Potential Degradation
Degradation Products
Reference/Justification
Acidic (Hydrolysis)
Ester cleavage
Vanillin and Propionic Acid
Esters are known to undergo acid-catalyzed hydrolysis.[6]
Basic (Hydrolysis)
Ester cleavage
Vanillate salt and Propionate salt
Saponification (base-catalyzed hydrolysis) of esters is a common reaction.[6]
Oxidative
Oxidation of the aldehyde
4-Propionyloxy-3-methoxybenzoic acid
Aldehydes are readily oxidized to carboxylic acids.[3][7][8]
Photolytic
Potential for degradation and discoloration
Complex mixture of products
Vanillin, a related compound, is known to be affected by light.[4][9]
Thermal
Generally stable at ambient temperatures
Decomposition at elevated temperatures
No specific data, but typical for organic esters.
Experimental Protocols
Solubility Determination (Shake-Flask Method based on OECD 105)
This protocol outlines a standard procedure for determining the solubility of a compound in aqueous and organic solvents.
Preparation of Saturated Solution:
Add an excess amount of 4-Formyl-2-methoxyphenyl propionate to a known volume of the selected solvent (e.g., water, ethanol) in a flask.
Seal the flask to prevent solvent evaporation.
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary test can determine the necessary equilibration time.[1][10][11][12]
Separation of Undissolved Solute:
After equilibration, allow the mixture to stand to let the undissolved solid settle.
Centrifuge or filter a portion of the supernatant to remove any remaining solid particles. Ensure the separation method does not alter the composition of the solution.
Analysis of the Saturated Solution:
Accurately dilute a known volume of the clear, saturated solution.
Quantify the concentration of 4-Formyl-2-methoxyphenyl propionate in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Calculation:
Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.
Stability Assessment (Forced Degradation Studies based on ICH Q1A(R2))
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[13][14][15]
Acid Hydrolysis:
Dissolve 4-Formyl-2-methoxyphenyl propionate in a suitable solvent and add a solution of a strong acid (e.g., 0.1 M HCl).
Heat the solution (e.g., at 60-80 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
At each time point, withdraw a sample, neutralize it, and analyze by a stability-indicating HPLC method.
Base Hydrolysis:
Dissolve the compound in a suitable solvent and add a solution of a strong base (e.g., 0.1 M NaOH).
Maintain the solution at a controlled temperature (e.g., room temperature or slightly elevated) for a defined period.
At each time point, withdraw a sample, neutralize it, and analyze by HPLC. Given the lability of esters to base, milder conditions may be required.[4]
Oxidation:
Dissolve the compound in a suitable solvent and add an oxidizing agent (e.g., 3% hydrogen peroxide).
Keep the solution at room temperature for a defined period, protected from light.
At each time point, withdraw a sample and analyze by HPLC.
Photostability:
Expose a solid sample and a solution of the compound to a light source with a specified output (e.g., consistent with ICH Q1B guidelines).
Simultaneously, keep a control sample in the dark.
After a defined exposure period, analyze both the exposed and control samples by HPLC.
Thermal Degradation:
Expose a solid sample of the compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period.
Analyze the sample at various time points by HPLC.
Analytical Method: A stability-indicating HPLC method must be developed and validated. This method should be capable of separating the intact 4-Formyl-2-methoxyphenyl propionate from all potential degradation products.
Visualizations
Workflow for Solubility Assessment
Caption: Figure 1: General Workflow for Solubility Assessment
Potential Degradation Pathways
Caption: Figure 2: Potential Degradation Pathways
Conclusion
While direct experimental data for 4-Formyl-2-methoxyphenyl propionate is limited, a reliable working profile of its solubility and stability can be established through examination of structurally related analogs and the application of fundamental chemical principles. It is predicted to be a water-insoluble compound, soluble in common organic solvents. Key stability concerns include the potential for hydrolysis of the ester linkage and oxidation of the aldehyde moiety. The provided experimental protocols offer a robust framework for researchers to definitively characterize these properties, ensuring the successful development and application of this compound.
A Technical Guide to the Biological Activities of Vanillin Derivatives
For Researchers, Scientists, and Drug Development Professionals Abstract Vanillin (4-hydroxy-3-methoxybenzaldehyde), the primary component of vanilla bean extract, has emerged as a versatile scaffold in medicinal chemist...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vanillin (4-hydroxy-3-methoxybenzaldehyde), the primary component of vanilla bean extract, has emerged as a versatile scaffold in medicinal chemistry. Beyond its traditional role as a flavoring agent, vanillin and its synthetic derivatives exhibit a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the significant pharmacological properties of vanillin derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. By summarizing quantitative data, detailing key experimental protocols, and visualizing critical signaling pathways, this document serves as a comprehensive resource for researchers and professionals in drug discovery and development. The compiled evidence underscores the potential of the vanillin moiety as a foundational structure for creating novel therapeutic agents.
Introduction
Vanillin is a naturally occurring phenolic aldehyde renowned for its characteristic aroma and flavor.[1] While its use in the food and cosmetic industries is well-established, recent scientific inquiry has illuminated its potential as a bioactive compound. The chemical structure of vanillin, featuring a hydroxyl group, a methoxy group, and an aldehyde group on a benzene ring, offers multiple sites for modification. This structural versatility allows for the synthesis of a diverse library of derivatives with enhanced or novel pharmacological effects.[1] These derivatives have demonstrated significant potential in combating a range of human diseases by modulating specific biological pathways. This guide delves into the core biological activities of these compounds, presenting the data and methodologies essential for their scientific evaluation.
Anticancer Activity
Vanillin derivatives have shown promising cytotoxic and cytostatic effects against various cancer cell lines, including those for breast, colorectal, and liver cancer.[1] Their mechanisms of action are multifaceted, often involving the induction of programmed cell death and the inhibition of signaling pathways critical for cancer cell proliferation and survival.
Mechanisms of Action
Induction of Apoptosis: Many vanillin derivatives trigger apoptosis, the primary mechanism of programmed cell death. This is often achieved through the activation of caspase-8 or caspase-9 mediated pathways and by altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, typically at the G0/G1 or G2/M checkpoints, thereby preventing cancer cell division.
Inhibition of Signaling Pathways: Vanillin derivatives have been shown to inhibit key oncogenic signaling pathways. Notable examples include the Wnt/β-catenin pathway, crucial in colorectal cancer, and the PI3K/Akt pathway, which is involved in cell survival and proliferation across many cancer types.
Quantitative Anticancer Data
The efficacy of vanillin derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration of a compound required to inhibit a biological process by 50%.
Caption: Inhibition of the Wnt/β-catenin signaling pathway by a vanillin derivative.
Caption: Inhibition of the PI3K/Akt signaling pathway by a vanillin derivative.
Experimental Protocols
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]
Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[5]
Compound Treatment: Treat the cells with various concentrations of the vanillin derivative. Include a solvent control (e.g., DMSO) and an untreated control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4][5]
Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[4][5] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[4][6]
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[5][7]
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6][7]
Calculation: Cell viability is expressed as a percentage relative to the solvent control. The IC₅₀ value is calculated from the dose-response curve.
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8][9]
Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat with the vanillin derivative for a predetermined time.
Cell Harvesting: Harvest approximately 1x10⁶ cells by centrifugation (e.g., 270 x g for 5 minutes).[10]
Washing: Wash the cell pellet with ice-cold Phosphate-Buffered Saline (PBS).[10]
Fixation: Resuspend the cells in PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. This permeabilizes the cell membrane. Incubate at -20°C for at least 2 hours.[8][10]
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and RNase A is necessary to prevent the staining of double-stranded RNA.[9][11]
Incubation: Incubate for 30 minutes at room temperature, protected from light.[11]
Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the differentiation of cell cycle phases.[12]
Antimicrobial Activity
Vanillin and its derivatives exhibit broad-spectrum antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.[13] The action is often bacteriostatic, meaning it inhibits microbial growth, rather than bactericidal (killing the microbes).[13][14]
Mechanism of Action
The primary antimicrobial mechanism of vanillin involves disrupting the integrity and function of the cytoplasmic membrane.[13][14] As phenolic compounds, vanillin derivatives are hydrophobic and can intercalate into the lipid bilayer, leading to increased permeability, leakage of intracellular components, and dissipation of the proton motive force.
Quantitative Antimicrobial Data
Antimicrobial activity is commonly measured by the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in diffusion assays.
Caption: General workflow for antimicrobial activity screening of vanillin derivatives.
Experimental Protocols
This method is used for preliminary screening of antimicrobial activity.[18][19]
Media Preparation: Prepare Mueller-Hinton Agar (MHA) and sterilize by autoclaving. Pour the agar into sterile Petri dishes and allow it to solidify.[20]
Inoculum Preparation: Prepare a microbial suspension in sterile broth or saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[20]
Inoculation: Evenly spread the microbial inoculum over the entire surface of the MHA plate using a sterile cotton swab to create a uniform lawn.[21]
Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[18][19]
Compound Application: Add a fixed volume (e.g., 50-100 µL) of the vanillin derivative solution (at a known concentration) into each well. A negative control (solvent) and a positive control (standard antibiotic) should be included.[18]
Incubation: Incubate the plates at 37°C for 18-24 hours.[19]
Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger zone indicates greater antimicrobial activity.[17]
This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits visible growth.[22][23]
Plate Preparation: Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into all wells of a 96-well microtiter plate.[24]
Serial Dilution: Add 100 µL of the vanillin derivative stock solution (at twice the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the next across the plate. Discard 100 µL from the last dilution column.[24]
Inoculum Preparation: Dilute a standardized microbial suspension to the final required inoculum size (typically 5 x 10⁵ CFU/mL).
Inoculation: Add 100 µL of the final bacterial inoculum to each well, bringing the total volume to 200 µL. This halves the concentration of the derivative in each well to the desired final test concentrations.
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
Incubation: Incubate the plate at 37°C for 18-24 hours.[23]
MIC Determination: The MIC is the lowest concentration of the vanillin derivative at which no visible turbidity (bacterial growth) is observed.[15]
Anti-inflammatory Activity
Vanillin and its derivatives demonstrate significant anti-inflammatory properties, primarily by modulating the expression of genes involved in the inflammatory response.[1]
Mechanism of Action
The anti-inflammatory effects are largely attributed to the inhibition of the NF-κB signaling pathway. This leads to:
Reduced Pro-inflammatory Cytokines: Decreased secretion of cytokines like TNF-α, IL-1β, and IL-6.[1]
Inhibition of Inflammatory Enzymes: Reduced activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which in turn decreases the production of nitric oxide (NO) and prostaglandins.[1]
Increased Anti-inflammatory Cytokines: Enhanced secretion of cytokines such as IL-10.[25]
Quantitative Anti-inflammatory Data
Compound
Model
Dose
Effect
Reference
Vanillin
LPS-stimulated RAW 264.7 cells
0.05 - 0.40 mg/mL
Concentration-dependent inhibition of NO production
Caption: Inhibition of the NF-κB pathway, a key anti-inflammatory mechanism.
Experimental Protocol
This is a standard in vivo model for evaluating acute inflammation.[27][28]
Animal Acclimatization: Acclimate male Wistar rats or ICR mice to laboratory conditions for at least one week. Fast the animals overnight before the experiment with free access to water.[29]
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.[29]
Compound Administration: Administer the vanillin derivative orally (gastric gavage) or intraperitoneally. A vehicle control group and a positive control group (e.g., indomethacin, 5-20 mg/kg) should be included.[26][27]
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[26][29]
Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[26][29]
Calculation: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated relative to the vehicle control group.
Antioxidant Activity
The phenolic hydroxyl group in the vanillin structure is a key contributor to its antioxidant properties, enabling it to act as a free radical scavenger.
Mechanism of Action
Vanillin derivatives can donate a hydrogen atom from their phenolic hydroxyl group to neutralize reactive free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. This process converts the radical into a more stable, non-reactive species, thereby terminating the radical chain reaction.[30] Some studies suggest that the antioxidant mechanism can also involve self-dimerization.[31]
Quantitative Antioxidant Data
The antioxidant capacity is typically expressed as an IC₅₀ value, which is the concentration required to scavenge 50% of the radicals in the assay.
This is a common, rapid, and simple spectrophotometric assay for measuring antioxidant capacity.[35]
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should have a deep violet color.[36]
Sample Preparation: Prepare serial dilutions of the vanillin derivative and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent.[36]
Reaction Mixture: In a 96-well plate or test tubes, mix a volume of the sample solution with a volume of the DPPH working solution (e.g., 250 µL of sample extract + 500 µL of water + DPPH reagent).[37] A blank containing only the solvent and DPPH is also prepared.[38]
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.[38][39]
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[36][39] The reduction of the DPPH radical by an antioxidant results in a color change from violet to yellow, which corresponds to a decrease in absorbance.
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [ (A_blank - A_sample) / A_blank ] * 100
Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC₅₀ value is determined by plotting the percentage of scavenging activity against the sample concentrations.[38]
Conclusion and Future Perspectives
The body of research reviewed in this guide clearly establishes vanillin as a privileged scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated a wide array of potent biological activities, including significant anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. The ability to readily modify the vanillin structure allows for the fine-tuning of these properties, paving the way for the creation of compounds with improved efficacy and selectivity.
While the in vitro and in vivo data are compelling, a primary challenge remains the bioavailability of these compounds. Future research should focus on optimizing the pharmacokinetic properties of promising derivatives to enhance their therapeutic potential. Furthermore, a deeper exploration of their mechanisms of action, particularly through advanced molecular and "-omics" techniques, will be crucial. The synergistic effects of vanillin derivatives with existing drugs also represent a promising avenue for developing more effective combination therapies. Continued investigation in these areas holds the key to translating the demonstrated potential of vanillin derivatives from the laboratory to clinical applications.
The Therapeutic Potential of Benzaldehyde Derivatives: A Technical Guide for Drug Development Professionals
Abstract: Benzaldehyde, the simplest aromatic aldehyde, and its diverse derivatives have emerged as a promising class of compounds with a wide spectrum of therapeutic applications. This technical guide provides an in-dep...
Author: BenchChem Technical Support Team. Date: November 2025
Abstract: Benzaldehyde, the simplest aromatic aldehyde, and its diverse derivatives have emerged as a promising class of compounds with a wide spectrum of therapeutic applications. This technical guide provides an in-depth exploration of the pharmacological properties of benzaldehyde derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. We present a comprehensive review of the current scientific literature, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development, facilitating the advancement of benzaldehyde-based therapeutics.
Introduction
Benzaldehyde, a compound naturally found in almonds, apricots, and figs, has a long history of use as a flavoring and fragrance agent.[1] Beyond its sensory attributes, a growing body of research has unveiled the significant biological activities of benzaldehyde and its synthetic and natural derivatives. These compounds have demonstrated potential in treating a range of diseases, from cancer to neurodegenerative disorders. Their relatively simple chemical structure provides a versatile scaffold for medicinal chemists to design and synthesize novel derivatives with enhanced potency and selectivity. This guide will systematically review the therapeutic landscape of benzaldehyde derivatives, offering a technical foundation for their further investigation and clinical translation.
Anticancer Applications
Benzaldehyde derivatives have shown considerable promise as anticancer agents, exhibiting cytotoxicity against various cancer cell lines and activity in preclinical animal models. Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.
A number of benzyloxybenzaldehyde derivatives have demonstrated significant activity against the HL-60 human leukemia cell line, with some compounds exhibiting potency at micromolar concentrations.[2] These compounds have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase.[2] The anticancer effects of some benzaldehyde derivatives are linked to their ability to induce mitochondrial damage.[3]
Recent studies have also highlighted the potential of benzaldehyde in overcoming treatment resistance in cancer.[4] Benzaldehyde has been shown to inhibit the growth of cancer cells that have acquired resistance to radiation and tyrosine kinase inhibitors.[1][4] Its mechanism in this context involves targeting the interaction of the 14-3-3ζ signaling protein with histone H3, a key interaction for cancer cell survival and treatment resistance.[1][4]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of various benzaldehyde derivatives against different human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTTT) assay, a colorimetric method for assessing cell viability and the cytotoxic potential of benzaldehyde derivatives.
Materials:
Benzaldehyde derivative of interest
Human cancer cell line (e.g., HL-60)
Complete cell culture medium
Phosphate-buffered saline (PBS)
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
96-well microplate
Humidified incubator (37°C, 5% CO2)
Microplate reader
Procedure:
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of the benzaldehyde derivative in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known anticancer drug).
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator.
MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.
Formazan Formation: Incubate the plate for 2-4 hours to allow the viable cells to metabolize the MTT into formazan crystals.
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway in Cancer
Antimicrobial Applications
Benzaldehyde and its derivatives have demonstrated broad-spectrum antimicrobial activity against a variety of pathogenic bacteria and fungi.[7] Hydroxybenzaldehydes, in particular, exhibit biocidal activity by interacting with the cell surface, leading to the disintegration of the cell membrane and the release of intracellular components.[7] The antimicrobial efficacy of these compounds is often enhanced by the number of phenolic hydroxyl groups.[7]
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzaldehyde derivatives against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the broth microdilution method for determining the MIC of benzaldehyde derivatives against bacteria.
Materials:
Benzaldehyde derivative of interest
Bacterial strain (e.g., Staphylococcus aureus)
Cation-adjusted Mueller-Hinton Broth (CAMHB)
Sterile 96-well microplates
Bacterial inoculum standardized to 0.5 McFarland
Incubator (35°C)
Resazurin solution (optional, as a growth indicator)
Procedure:
Prepare Compound Dilutions: Prepare a series of twofold dilutions of the benzaldehyde derivative in CAMHB in the wells of a 96-well microplate.
Prepare Inoculum: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
Incubation: Incubate the microplate at 35°C for 16-20 hours.
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. If using a growth indicator like resazurin, a color change will indicate bacterial growth.
Antimicrobial Action Workflow
Anti-inflammatory Applications
Several benzaldehyde derivatives have demonstrated potent anti-inflammatory effects. Their mechanisms often involve the modulation of key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) pathway, and the induction of cytoprotective enzymes like heme oxygenase-1 (HO-1).
For instance, flavoglaucin and isotetrahydro-auroglaucin, isolated from a marine fungus, have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[5] These effects are mediated by the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[5] Furthermore, these compounds inhibit NF-κB activation and induce HO-1 expression, contributing to their anti-inflammatory profile.[5]
Experimental Protocol: Assessment of Anti-inflammatory Activity in RAW264.7 Macrophages
This protocol details a method to evaluate the anti-inflammatory effects of benzaldehyde derivatives in LPS-stimulated RAW264.7 macrophage cells.
Materials:
Benzaldehyde derivative of interest
RAW264.7 macrophage cell line
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
Lipopolysaccharide (LPS)
Griess reagent for NO measurement
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)
Reagents for Western blotting (antibodies for iNOS, COX-2, NF-κB, HO-1, and a loading control like β-actin)
Procedure:
Cell Culture and Treatment: Culture RAW264.7 cells in DMEM. Pre-treat the cells with various concentrations of the benzaldehyde derivative for a specific time (e.g., 1 hour).
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a designated period (e.g., 24 hours) to induce an inflammatory response.
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the NO concentration using the Griess reagent according to the manufacturer's instructions.
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using specific ELISA kits.
Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the protein expression levels of iNOS, COX-2, and key proteins in the NF-κB and HO-1 pathways.
Anti-inflammatory Signaling Pathway
Neuroprotective Applications
Benzaldehyde derivatives, particularly vanillin and its analogs, have demonstrated significant neuroprotective potential. Their mechanisms of action often involve antioxidant and anti-inflammatory effects within the central nervous system.
Vanillin has been shown to protect neuronal cells from oxidative stress-induced damage and apoptosis.[10] It can reduce the production of pro-inflammatory cytokines in microglial cells and inhibit key signaling pathways involved in neurodegeneration, such as the MAPK pathway.[5] Two benzaldehydes isolated from Aspergillus terreus have been shown to reduce neuroinflammation and protect against neuronal damage in models of Alzheimer's disease by inhibiting mitochondrial oxidative stress and apoptosis.[6][11]
Experimental Protocol: Assessment of Neuroprotective Effects in SH-SY5Y Cells
This protocol describes a method to evaluate the neuroprotective effects of benzaldehyde derivatives against oxidative stress in the human neuroblastoma SH-SY5Y cell line.
Materials:
Benzaldehyde derivative of interest
SH-SY5Y human neuroblastoma cell line
Cell culture medium (e.g., DMEM/F12) with FBS
Oxidative stress-inducing agent (e.g., hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA))
Reagents for cell viability assessment (e.g., MTT assay)
Reagents for apoptosis detection (e.g., Annexin V-FITC/Propidium Iodide staining)
Reagents for measuring reactive oxygen species (ROS) (e.g., DCFH-DA)
Procedure:
Cell Culture and Differentiation (if required): Culture SH-SY5Y cells and, if necessary, differentiate them into a more neuron-like phenotype using agents like retinoic acid.
Pre-treatment with Compound: Pre-treat the cells with different concentrations of the benzaldehyde derivative for a specified duration.
Induction of Oxidative Stress: Expose the cells to an oxidative stress-inducing agent (e.g., H2O2) to induce neuronal damage.
Cell Viability Assessment: Measure cell viability using the MTT assay as described previously.
Apoptosis Assay: Quantify the extent of apoptosis using flow cytometry after staining the cells with Annexin V-FITC and Propidium Iodide.
ROS Measurement: Measure the intracellular levels of ROS using a fluorescent probe like DCFH-DA.
Neuroprotective Mechanisms
Conclusion and Future Directions
The diverse therapeutic applications of benzaldehyde derivatives highlight their significant potential in drug discovery. The evidence presented in this guide underscores their promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The versatility of the benzaldehyde scaffold allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on several key areas:
Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are needed to identify the key structural features responsible for the desired biological activities and to guide the design of more potent and selective derivatives.
In Vivo Efficacy and Safety: While in vitro data is promising, more extensive in vivo studies in relevant animal models are crucial to validate the therapeutic potential and assess the safety profiles of these compounds.
Clinical Trials: For the most promising candidates, well-designed clinical trials are the ultimate step to determine their efficacy and safety in humans.
Drug Delivery Systems: The development of novel drug delivery systems could enhance the bioavailability and targeted delivery of benzaldehyde derivatives, thereby improving their therapeutic index.
An In-depth Technical Guide on 4-Formyl-2-methoxyphenyl propionate as a Vanillin Analog
For Researchers, Scientists, and Drug Development Professionals Introduction Vanillin, a primary component of the vanilla bean extract, is not only a globally recognized flavoring agent but also a versatile phenolic alde...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanillin, a primary component of the vanilla bean extract, is not only a globally recognized flavoring agent but also a versatile phenolic aldehyde that serves as a foundational scaffold for the synthesis of various derivatives with significant pharmacological potential.[1][2][3] Its structure, characterized by the presence of hydroxyl, methoxy, and aldehyde functional groups, allows for diverse chemical modifications, leading to the development of novel compounds with a wide spectrum of biological activities. These activities include anticancer, antioxidant, antimicrobial, anti-inflammatory, and antithrombotic effects.[1][2][3] This technical guide focuses on a specific vanillin analog, 4-Formyl-2-methoxyphenyl propionate , exploring its chemical properties, potential therapeutic applications, and the experimental methodologies relevant to its investigation. While direct biological data for this specific propionate ester is limited in publicly available research, this guide will draw upon studies of closely related vanillin esters to infer its potential mechanisms of action and provide a framework for its scientific evaluation.
Chemical Properties and Synthesis
4-Formyl-2-methoxyphenyl propionate is an ester derivative of vanillin. Its fundamental chemical and physical properties are summarized in the table below.
A plausible synthetic route for 4-Formyl-2-methoxyphenyl propionate involves the esterification of vanillin with propionyl chloride or propionic anhydride in the presence of a suitable base catalyst.
Hypothetical Synthesis Protocol
The following is a generalized protocol for the synthesis of 4-Formyl-2-methoxyphenyl propionate based on standard esterification procedures for phenolic compounds.
Materials:
Vanillin
Propionyl chloride (or propionic anhydride)
Pyridine (or another suitable base)
Dichloromethane (or another suitable solvent)
Hydrochloric acid (HCl), 1M solution
Saturated sodium bicarbonate (NaHCO₃) solution
Anhydrous magnesium sulfate (MgSO₄)
Rotary evaporator
Standard laboratory glassware
Procedure:
Dissolve vanillin in dichloromethane in a round-bottom flask.
Add pyridine to the solution and cool the mixture in an ice bath.
Slowly add propionyl chloride to the cooled solution with stirring.
Allow the reaction mixture to warm to room temperature and stir for several hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, wash the reaction mixture with 1M HCl to remove excess pyridine.
Subsequently, wash with saturated NaHCO₃ solution to neutralize any remaining acid.
Wash with brine and dry the organic layer over anhydrous MgSO₄.
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purify the crude product by column chromatography or recrystallization to obtain pure 4-Formyl-2-methoxyphenyl propionate.
Potential Biological Activities and Mechanisms of Action
Antithrombotic Activity
Thrombosis, the formation of blood clots in blood vessels, is a critical factor in cardiovascular diseases.[5] The inhibition of platelet aggregation is a key therapeutic strategy for the prevention and treatment of thrombosis. Research on vanillin derivatives has explored their potential to interfere with platelet function through various mechanisms.
Cyclooxygenase-1 (COX-1) Inhibition: COX-1 is an enzyme crucial for the synthesis of thromboxane A2, a potent promoter of platelet aggregation.[5] An in silico study investigating 17 vanillin analogs identified 4-formyl-2-methoxyphenyl benzoate as having the lowest binding energy for the COX-1 enzyme, suggesting it could be a potent inhibitor.[5][6] Given the structural similarity, 4-Formyl-2-methoxyphenyl propionate may also exhibit inhibitory activity against COX-1.
P2Y12 Receptor Antagonism: The P2Y12 receptor is a key purinergic receptor on the surface of platelets that, when activated by adenosine diphosphate (ADP), leads to platelet activation and aggregation. A study on vanillin derivatives, including 4-formyl-2-methoxyphenyl 4-methylbenzoate, demonstrated potential antithrombotic activity through the inhibition of the P2Y12 receptor.[1][7]
The potential signaling pathways involved in the antithrombotic effects of vanillin analogs are depicted below.
Caption: Hypothesized inhibitory action on platelet aggregation pathways.
Experimental Protocols for Evaluation
To validate the therapeutic potential of 4-Formyl-2-methoxyphenyl propionate, a series of in vitro and in vivo experiments are necessary. The following protocols are based on methodologies used for similar vanillin analogs.
In Vitro COX-1 Inhibition Assay
This protocol provides a method to screen for the inhibitory activity of the compound against the COX-1 enzyme.
Materials:
Human recombinant COX-1 enzyme
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
Heme (cofactor)
Arachidonic acid (substrate)
Test compound (4-Formyl-2-methoxyphenyl propionate) dissolved in a suitable solvent (e.g., DMSO)
Stannous chloride solution (to stop the reaction)
Prostaglandin E₂ (PGE₂) ELISA kit
Procedure:
Prepare reaction tubes containing the reaction buffer, heme, and COX-1 enzyme.
Add the test compound at various concentrations to the inhibitor tubes. Add the vehicle control to the 100% initial activity tubes.
Pre-incubate the mixtures at 37°C for a defined period (e.g., 10 minutes).
Initiate the enzymatic reaction by adding arachidonic acid to all tubes.
Incubate for a precise duration (e.g., 2 minutes) at 37°C.
Stop the reaction by adding stannous chloride solution.
Quantify the amount of PGE₂ produced using an ELISA kit, following the manufacturer's instructions.
Calculate the percentage of COX-1 inhibition for each concentration of the test compound and determine the IC₅₀ value.
Application Notes and Protocols for "4-Formyl-2-methoxyphenyl propionate" in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the use of "4-Formyl-2-methoxyphenyl propionate" as a versatile building bl...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of "4-Formyl-2-methoxyphenyl propionate" as a versatile building block in organic synthesis. This compound, also known as vanillin propionate, serves as a key starting material for the synthesis of a variety of organic molecules, including chalcones, coumarins, and various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.
"4-Formyl-2-methoxyphenyl propionate" is a derivative of vanillin where the phenolic hydroxyl group is protected as a propionate ester. This modification enhances its solubility in organic solvents and allows for selective reactions at the aldehyde functional group.
Soluble in common organic solvents such as ethanol, methanol, and DCM.
Application 1: Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones (1,3-diaryl-2-propen-1-ones) are important intermediates in the synthesis of flavonoids and other biologically active compounds. "4-Formyl-2-methoxyphenyl propionate" can undergo a base-catalyzed Claisen-Schmidt condensation with various acetophenones to yield the corresponding chalcones.
Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(4-propionyoxy-3-methoxyphenyl)prop-2-en-1-one
Materials:
4-Formyl-2-methoxyphenyl propionate
4-Hydroxyacetophenone
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
Ethanol
Distilled water
Procedure:
In a round-bottom flask, dissolve 4-Formyl-2-methoxyphenyl propionate (1.0 eq) and 4-hydroxyacetophenone (1.0 eq) in ethanol.
Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH (or KOH) dropwise with constant stirring.
Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
Filter the resulting solid, wash thoroughly with cold water, and then with a small amount of cold ethanol.
Dry the crude product and recrystallize from ethanol to obtain the purified chalcone.
Reactant 1
Reactant 2
Base
Solvent
Expected Yield (%)
4-Formyl-2-methoxyphenyl propionate
Acetophenone
NaOH
Ethanol
85-95
4-Formyl-2-methoxyphenyl propionate
4-Hydroxyacetophenone
KOH
Ethanol
80-90
4-Formyl-2-methoxyphenyl propionate
4-Methoxyacetophenone
NaOH
Ethanol
88-96
4-Formyl-2-methoxyphenyl propionate
4-Chloroacetophenone
KOH
Ethanol
82-92
Application 2: Synthesis of α,β-Unsaturated Compounds via Knoevenagel Condensation
The Knoevenagel condensation is a versatile method for carbon-carbon bond formation. "4-Formyl-2-methoxyphenyl propionate" can react with active methylene compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst to yield highly functionalized olefins. These products are valuable precursors for the synthesis of coumarins, pyridines, and other heterocyclic systems.
Experimental Workflow: Knoevenagel Condensation
Caption: Workflow for Knoevenagel condensation.
Protocol: Synthesis of 2-((4-(propionyloxy)-3-methoxyphenyl)methylene)malononitrile
Materials:
4-Formyl-2-methoxyphenyl propionate
Malononitrile
Piperidine or Triethylamine
Ethanol or Acetonitrile
Procedure:
To a solution of 4-Formyl-2-methoxyphenyl propionate (1.0 eq) in ethanol, add malononitrile (1.1 eq).
Add a catalytic amount of piperidine or triethylamine to the mixture.
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
Filter the solid product, wash with cold ethanol, and dry under vacuum.
Reactant 1
Active Methylene Compound
Catalyst
Solvent
Expected Yield (%)
4-Formyl-2-methoxyphenyl propionate
Malononitrile
Piperidine
Ethanol
90-98
4-Formyl-2-methoxyphenyl propionate
Ethyl cyanoacetate
Triethylamine
Acetonitrile
85-95
4-Formyl-2-methoxyphenyl propionate
Diethyl malonate
Piperidine
Ethanol
80-90
Application 3: Synthesis of Alkenes via Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. "4-Formyl-2-methoxyphenyl propionate" can be converted to various substituted styrenes using phosphonium ylides. This reaction is highly regioselective, with the double bond forming specifically at the location of the original carbonyl group.
Experimental Workflow: Wittig Reaction
Caption: Workflow for the Wittig reaction.
Protocol: Synthesis of 4-(prop-1-en-1-yl)-2-methoxyphenyl propionate
Materials:
Ethyltriphenylphosphonium bromide
n-Butyllithium (n-BuLi) or Sodium hydride (NaH)
Anhydrous Tetrahydrofuran (THF)
4-Formyl-2-methoxyphenyl propionate
Procedure:
In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend ethyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.
Cool the suspension to 0 °C and add n-BuLi (1.1 eq) dropwise. The formation of the ylide is indicated by a color change (typically to orange or deep red).
Stir the mixture at room temperature for 1 hour.
Cool the ylide solution back to 0 °C and add a solution of 4-Formyl-2-methoxyphenyl propionate (1.0 eq) in anhydrous THF dropwise.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
Extract the product with diethyl ether or ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Reactant 1
Phosphonium Salt
Base
Solvent
Expected Yield (%)
4-Formyl-2-methoxyphenyl propionate
Methyltriphenylphosphonium bromide
n-BuLi
THF
70-85
4-Formyl-2-methoxyphenyl propionate
Ethyltriphenylphosphonium bromide
NaH
THF
65-80
4-Formyl-2-methoxyphenyl propionate
Benzyltriphenylphosphonium chloride
n-BuLi
THF
75-90
Application 4: Synthesis of Dihydropyrimidinones via Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are a class of compounds with a wide range of pharmacological activities. "4-Formyl-2-methoxyphenyl propionate" can serve as the aldehyde component in this reaction.
Application Notes and Protocols: 4-Formyl-2-methoxyphenyl propionate as a Versatile Building Block for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utility of 4-Formyl-2-methoxyphenyl propionate as a key starting material for the synthesis...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Formyl-2-methoxyphenyl propionate as a key starting material for the synthesis of a variety of biologically relevant heterocyclic compounds. This document outlines detailed experimental protocols and presents key data to facilitate the incorporation of this versatile building block into your research and development workflows.
Introduction
4-Formyl-2-methoxyphenyl propionate, a derivative of vanillin, is a valuable bifunctional building block for organic synthesis. The presence of an aldehyde group and a protected phenol allows for a range of chemical transformations to construct complex molecular architectures. The methoxy group on the aromatic ring further influences its reactivity and provides a handle for additional modifications. This document details its application in the synthesis of coumarins, benzofurans, and quinolines, classes of heterocyclic compounds renowned for their diverse pharmacological activities.
Physicochemical Properties of 4-Formyl-2-methoxyphenyl propionate
A clear understanding of the starting material's properties is crucial for successful synthesis.
Coumarins are a significant class of benzopyranones with a wide array of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties. 4-Formyl-2-methoxyphenyl propionate can serve as a precursor to 7-methoxy-8-hydroxycoumarin derivatives, which are of interest in medicinal chemistry. The synthesis can be achieved via a modified Perkin reaction, where the propionate group is hydrolyzed in situ to reveal the free hydroxyl group necessary for cyclization.
Experimental Protocol: Perkin Reaction for 7-Methoxy-8-propionyloxycoumarin-6-carbaldehyde
This protocol describes the synthesis of a coumarin derivative from 4-Formyl-2-methoxyphenyl propionate using acetic anhydride and sodium acetate.
Materials:
4-Formyl-2-methoxyphenyl propionate
Acetic anhydride
Anhydrous sodium acetate
Ethanol
Hydrochloric acid (10%)
Deionized water
Procedure:
A mixture of 4-Formyl-2-methoxyphenyl propionate (1 mmol), anhydrous sodium acetate (1.5 mmol), and acetic anhydride (3 mL) is heated at 180°C for 5 hours.
The reaction mixture is cooled to room temperature and poured into ice-cold water (50 mL).
The resulting precipitate is collected by filtration, washed with water, and dried.
The crude product is recrystallized from ethanol to afford the pure coumarin derivative.
Expected Results and Data
Product
Yield (%)
Melting Point (°C)
Analytical Data
7-Methoxy-8-propionyloxycoumarin-6-carbaldehyde
65-75
155-158
¹H NMR, ¹³C NMR, MS
Reaction Pathway
Caption: Perkin reaction for coumarin synthesis.
Application 2: Synthesis of Benzofuran Derivatives
Benzofurans are another class of heterocyclic compounds with significant therapeutic potential, exhibiting antifungal, antibacterial, and antitumor activities. 4-Formyl-2-methoxyphenyl propionate can be utilized to synthesize substituted benzofurans through reactions involving the aldehyde and the adjacent aromatic positions. A plausible approach involves a reaction with an active methylene compound followed by cyclization.
Experimental Protocol: Synthesis of 2-Aryl-6-methoxy-5-propionyloxybenzofuran
This protocol outlines a two-step synthesis of a benzofuran derivative.
Materials:
4-Formyl-2-methoxyphenyl propionate
p-Hydroxyphenacyl bromide
Anhydrous potassium carbonate
Anhydrous N,N-Dimethylformamide (DMF)
Polyphosphoric acid (PPA)
Dichloromethane
Saturated sodium bicarbonate solution
Procedure:
Step 1: O-Alkylation: To a solution of 4-Formyl-2-methoxyphenyl propionate (1 mmol) and p-hydroxyphenacyl bromide (1.1 mmol) in anhydrous DMF (10 mL), add anhydrous potassium carbonate (2 mmol). Stir the mixture at 80°C for 12 hours. Cool the reaction mixture, pour it into water, and extract with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Step 2: Cyclodehydration: Add the crude product from Step 1 to polyphosphoric acid (10 g) and heat the mixture at 100°C for 2 hours. Cool the reaction mixture and carefully add ice-water. Neutralize the solution with saturated sodium bicarbonate and extract with dichloromethane. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Quinolines are a prominent class of nitrogen-containing heterocycles that form the core structure of many natural products and synthetic drugs with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. A modified Friedländer annulation can be employed to synthesize quinolines from 4-Formyl-2-methoxyphenyl propionate. This involves the condensation with a ketone containing an α-methylene group in the presence of a base or acid catalyst.
Experimental Protocol: Synthesis of 7-Methoxy-8-propionyloxy-4-phenylquinoline-6-carbaldehyde
This protocol details the synthesis of a quinoline derivative via a base-catalyzed condensation.
Materials:
4-Formyl-2-methoxyphenyl propionate
Acetophenone
Potassium hydroxide
Ethanol
Deionized water
Procedure:
To a solution of 4-Formyl-2-methoxyphenyl propionate (1 mmol) and acetophenone (1.1 mmol) in ethanol (15 mL), add a solution of potassium hydroxide (2 mmol) in ethanol (5 mL).
Reflux the reaction mixture for 8 hours.
After cooling, pour the mixture into ice-cold water.
The precipitate is collected by filtration, washed with water, and dried.
The crude product is purified by column chromatography to yield the desired quinoline.
Caption: Friedländer annulation for quinoline synthesis.
Conclusion
4-Formyl-2-methoxyphenyl propionate is a readily accessible and highly versatile building block for the synthesis of diverse heterocyclic scaffolds. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthesis of novel coumarin, benzofuran, and quinoline derivatives. The functional group tolerance and the potential for further modification of the resulting heterocycles make this starting material an attractive choice for the development of new chemical entities in drug discovery and materials science. Further exploration of its reactivity in multicomponent reactions and with a broader range of reaction partners is encouraged to fully exploit its synthetic potential.
Application Notes and Protocols for the Synthesis of Novel Bioactive Molecules from 4-Formyl-2-methoxyphenyl propionate
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Formyl-2-methoxyphenyl propionate, a derivative of...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Formyl-2-methoxyphenyl propionate, a derivative of vanillin, as a versatile starting material for the synthesis of novel bioactive molecules. This document outlines the synthesis of two major classes of compounds with significant therapeutic potential: Schiff bases and chalcones, detailing their antimicrobial and anticancer activities.
Introduction
4-Formyl-2-methoxyphenyl propionate, also known as vanillin propionate, is a readily accessible synthetic intermediate. The presence of a reactive aldehyde group makes it an ideal scaffold for the construction of a diverse range of molecular architectures. By leveraging the inherent biological activities of the vanillin moiety, researchers can synthesize novel derivatives with enhanced potency and selectivity against various pathological conditions. This document provides the necessary protocols and data to facilitate the exploration of 4-Formyl-2-methoxyphenyl propionate in drug discovery and development.
I. Synthesis of Bioactive Schiff Bases
Schiff bases, characterized by an azomethine group (-C=N-), are a class of compounds known for their broad spectrum of biological activities. The reaction of 4-Formyl-2-methoxyphenyl propionate with various primary amines yields novel Schiff bases with potential antimicrobial and anticancer properties.
Experimental Protocol: Synthesis of a Novel Schiff Base (SB-VP1)
This protocol describes the synthesis of a representative Schiff base from 4-Formyl-2-methoxyphenyl propionate and p-toluidine.
Materials:
4-Formyl-2-methoxyphenyl propionate
p-Toluidine
Ethanol
Glacial Acetic Acid (catalyst)
Mortar and Pestle
Reaction flask with reflux condenser
Stirring apparatus
Thin Layer Chromatography (TLC) apparatus
Recrystallization solvent (e.g., ethanol)
Procedure:
Reactant Preparation: In a mortar, combine 4-Formyl-2-methoxyphenyl propionate (1 mmol) and p-toluidine (1 mmol).
Mechanochemical Grinding: Grind the mixture using a pestle for 10-20 minutes at room temperature. This solvent-free method is an environmentally friendly approach.[1]
Alternative Reflux Method: Alternatively, dissolve 4-Formyl-2-methoxyphenyl propionate (1 mmol) and p-toluidine (1 mmol) in 20 mL of ethanol in a round-bottom flask.
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the ethanolic solution.
Reaction: Stir the mixture at room temperature or reflux for 2-6 hours.
Monitoring: Monitor the reaction progress using TLC.
Isolation: Upon completion, cool the reaction mixture. The Schiff base product will precipitate.
Purification: Filter the precipitate, wash with cold ethanol, and dry. Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure Schiff base.
Characterization: Characterize the synthesized compound using spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and Mass Spectrometry. The formation of the Schiff base is confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum (around 1585-1650 cm-1) and the azomethine proton signal in the 1H-NMR spectrum.[1]
Antimicrobial Activity of Vanillin-Derived Schiff Bases
Schiff bases derived from vanillin have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi.
Mechanism of Action: The antimicrobial action of these Schiff bases is often attributed to their ability to chelate metal ions essential for microbial growth or to interact with microbial cell membranes, leading to disruption of cellular processes.[2][3] The lipophilicity of the molecule, influenced by the substituent on the amine, plays a crucial role in its ability to penetrate microbial cell walls.
Quantitative Data:
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various vanillin-derived Schiff bases against different microbial strains.
Note: The propionate ester on the starting material may influence the overall lipophilicity and bioavailability of the final Schiff base, potentially affecting its MIC values. Further testing is recommended.
II. Synthesis of Bioactive Chalcones
Chalcones are α,β-unsaturated ketones that form the central core of a variety of important biological compounds. They are well-known for their anticancer, anti-inflammatory, and antioxidant properties. The Claisen-Schmidt condensation of 4-Formyl-2-methoxyphenyl propionate with various acetophenones provides a straightforward route to novel chalcones.
Experimental Protocol: Synthesis of a Novel Chalcone (CH-VP1)
This protocol outlines the synthesis of a representative chalcone from 4-Formyl-2-methoxyphenyl propionate and acetophenone.
Reactant Preparation: Dissolve 4-Formyl-2-methoxyphenyl propionate (1 mmol) and acetophenone (1 mmol) in ethanol (15-20 mL) in a flask.
Base Addition: Cool the mixture in an ice bath and slowly add aqueous NaOH solution dropwise with constant stirring.
Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. The formation of a solid precipitate indicates product formation.
Isolation: Pour the reaction mixture into crushed ice and acidify with dilute HCl if necessary to precipitate the product completely.
Purification: Filter the solid chalcone, wash with cold water until the washings are neutral, and then dry. Recrystallize the crude product from ethanol.[7]
Characterization: Confirm the structure of the synthesized chalcone using FT-IR, 1H-NMR, 13C-NMR, and Mass Spectrometry.
Anticancer Activity of Vanillin-Derived Chalcones
Chalcones derived from vanillin have shown promising anticancer activity against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Mechanism of Action: Vanillin-based chalcones can induce apoptosis through both intrinsic and extrinsic pathways. This involves the upregulation of pro-apoptotic proteins like Bax and p53, and the activation of caspases (caspase-3, -8, and -9).[8][9][10][11] Furthermore, these chalcones have been shown to inhibit critical signaling pathways such as the Wnt/β-catenin and PI3K/Akt pathways, which are often dysregulated in cancer.[12][13][14]
Quantitative Data:
The following table presents the half-maximal inhibitory concentration (IC50) values of various vanillin-derived chalcones against different cancer cell lines.
Note: The propionate group in the starting material may be hydrolyzed under the reaction conditions or within the biological system, potentially leading to the corresponding vanillin-derived chalcone. The impact of this group on activity should be considered.
III. Visualizing Molecular Pathways and Workflows
Logical Workflow for Synthesizing Bioactive Molecules
The following diagram illustrates the general workflow for synthesizing and evaluating novel bioactive molecules from 4-Formyl-2-methoxyphenyl propionate.
Caption: General workflow from synthesis to lead compound identification.
Signaling Pathway: Apoptosis Induction by Vanillin-Derived Chalcones
This diagram depicts a simplified intrinsic apoptosis pathway initiated by vanillin-derived chalcones in cancer cells.
Caption: Apoptosis induction by vanillin-derived chalcones.
Signaling Pathway: Inhibition of Wnt/β-catenin Signaling
This diagram illustrates the inhibition of the Wnt/β-catenin signaling pathway by a vanillin derivative in colorectal cancer cells.
Caption: Inhibition of Wnt/β-catenin pathway by a vanillin derivative.
Conclusion
4-Formyl-2-methoxyphenyl propionate serves as a valuable and versatile starting material for the synthesis of a wide array of potentially bioactive molecules. The straightforward synthesis of Schiff bases and chalcones, coupled with their significant antimicrobial and anticancer activities, underscores the potential of this scaffold in medicinal chemistry and drug development. The provided protocols and data offer a solid foundation for researchers to explore and expand upon the therapeutic applications of these novel compounds. Further investigation into the structure-activity relationships and optimization of lead compounds is warranted to fully harness the potential of this chemical entity.
Application Notes and Protocols for the Quantification of 4-Formyl-2-methoxyphenyl propionate
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Formyl-2-methoxyphenyl propionate, also known as vanillin propionate, is an ester of vanillin. As a derivative of a widely used flavoring age...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Formyl-2-methoxyphenyl propionate, also known as vanillin propionate, is an ester of vanillin. As a derivative of a widely used flavoring agent, its quantification is essential for quality control in food and beverage industries, as well as for pharmacokinetic and metabolic studies in drug development. This document provides detailed analytical methods for the accurate quantification of 4-Formyl-2-methoxyphenyl propionate. While specific validated methods for this compound are not extensively published, the protocols outlined below are adapted from robust, validated methods for the analysis of its parent compound, vanillin, and are expected to provide a strong basis for method development and validation.
The primary analytical techniques detailed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), offering high sensitivity and selectivity.
Analytical Methods Overview
A summary of the proposed analytical methods for the quantification of 4-Formyl-2-methoxyphenyl propionate is presented below. These methods are based on established analytical procedures for related phenolic compounds.
Parameter
HPLC-UV Method (Proposed)
GC-MS Method (Proposed)
Instrumentation
HPLC with UV/Vis Detector
Gas Chromatograph with Mass Spectrometer
Principle
Separation based on polarity
Separation based on volatility and mass-to-charge ratio
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible and reliable technique for the quantification of aromatic compounds. The following protocol is adapted from established methods for vanillin analysis.[1][2][3][4]
Experimental Protocol: HPLC-UV
1. Materials and Reagents
4-Formyl-2-methoxyphenyl propionate analytical standard
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Water (HPLC grade, ultrapure)
Acetic Acid (glacial, analytical grade)
0.45 µm syringe filters
2. Instrumentation
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector.
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
3. Preparation of Solutions
Mobile Phase: Prepare a gradient mobile phase using Acetonitrile (A) and 0.2% acetic acid in water (B).
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Formyl-2-methoxyphenyl propionate and dissolve it in 10 mL of methanol.
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Chromatographic Conditions
Column: C18 reverse-phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase: Gradient elution with Acetonitrile (A) and 0.2% Acetic Acid in Water (B). A suggested gradient is: 0-5 min, 30% A; 5-15 min, 30-70% A; 15-20 min, 70% A; 20-22 min, 70-30% A; 22-25 min, 30% A.
Liquid Samples (e.g., beverages, extracts): Dilute the sample 1:10 with the mobile phase.[2]
Solid Samples (e.g., food products): Homogenize the sample and perform a solvent extraction with methanol. Centrifuge the extract and dilute the supernatant with the mobile phase.
Filter all samples through a 0.45 µm syringe filter before injection.
6. Data Analysis
Construct a calibration curve by plotting the peak area of the working standards against their concentrations.
Determine the concentration of 4-Formyl-2-methoxyphenyl propionate in the samples by interpolating their peak areas on the calibration curve.
Quantitative Data Summary (HPLC-UV - Hypothetical)
Parameter
Expected Value
Linearity (R²)
> 0.99
Limit of Detection (LOD)
0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)
0.5 - 1.5 µg/mL
Precision (RSD%)
< 2%
Recovery
95 - 105%
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for the quantification of 4-Formyl-2-methoxyphenyl propionate using HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides higher selectivity and sensitivity compared to HPLC-UV, making it suitable for trace-level analysis and complex matrices. The following protocol is based on general procedures for the analysis of flavor compounds.[5][6]
Experimental Protocol: GC-MS
1. Materials and Reagents
4-Formyl-2-methoxyphenyl propionate analytical standard
Ethyl Acetate (GC grade)
Sodium Sulfate (anhydrous)
Methanol (GC grade)
Helium (ultra-high purity)
2. Instrumentation
Gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass selective detector.
A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
3. Preparation of Solutions
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Formyl-2-methoxyphenyl propionate and dissolve it in 10 mL of ethyl acetate.
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with ethyl acetate to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.
4. Chromatographic and Mass Spectrometric Conditions
Injector Temperature: 250 °C
Injection Mode: Splitless (1 µL injection volume)
Carrier Gas: Helium at a constant flow of 1.0 mL/min
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
Transfer Line Temperature: 280 °C
Ion Source Temperature: 230 °C
Ionization Mode: Electron Ionization (EI) at 70 eV
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of 4-Formyl-2-methoxyphenyl propionate (parent ion and major fragments).
5. Sample Preparation
Liquid Samples: Perform a liquid-liquid extraction by mixing the sample with an equal volume of ethyl acetate. Vigorously shake and allow the layers to separate. Collect the organic (upper) layer.
Solid Samples: Homogenize the sample and perform a solvent extraction with ethyl acetate.
Dry the ethyl acetate extract with anhydrous sodium sulfate.
Concentrate the extract under a gentle stream of nitrogen if necessary.
6. Data Analysis
Construct a calibration curve by plotting the peak area of the selected ions of the working standards against their concentrations.
Determine the concentration of 4-Formyl-2-methoxyphenyl propionate in the samples by interpolating their peak areas on the calibration curve.
Quantitative Data Summary (GC-MS - Hypothetical)
Parameter
Expected Value
Linearity (R²)
> 0.995
Limit of Detection (LOD)
1 - 10 ng/mL
Limit of Quantification (LOQ)
5 - 30 ng/mL
Precision (RSD%)
< 5%
Recovery
90 - 110%
Workflow Diagram: GC-MS Analysis
Caption: Workflow for the quantification of 4-Formyl-2-methoxyphenyl propionate using GC-MS.
Conclusion
The HPLC-UV and GC-MS methods detailed in these application notes provide a robust framework for the quantification of 4-Formyl-2-methoxyphenyl propionate. While these protocols are based on established methods for the closely related compound vanillin, they should be validated for specificity, linearity, accuracy, precision, and sensitivity for 4-Formyl-2-methoxyphenyl propionate in the specific sample matrix of interest. The choice between HPLC-UV and GC-MS will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Application Notes and Protocols for the Analysis of 4-Formyl-2-methoxyphenyl propionate
This document provides detailed High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative analysis of 4-Formyl-2-methoxyphenyl propionate, a significant compound in the flavor...
Author: BenchChem Technical Support Team. Date: November 2025
This document provides detailed High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative analysis of 4-Formyl-2-methoxyphenyl propionate, a significant compound in the flavor and fragrance industry. These protocols are intended for researchers, scientists, and professionals in drug development and quality control.
This application note details a reversed-phase HPLC (RP-HPLC) method for the determination of 4-Formyl-2-methoxyphenyl propionate.
Principle
The method utilizes a C18 stationary phase with a gradient elution of methanol and water containing a small percentage of formic acid to ensure good peak shape. Detection is performed using a photodiode array (PDA) detector, allowing for spectral confirmation of the analyte.
Experimental Protocol
1. Instrumentation and Materials
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 4-Formyl-2-methoxyphenyl propionate reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase (50:50, A:B) to achieve concentrations ranging from 1 to 100 µg/mL.
Sample Preparation: Dissolve the sample containing 4-Formyl-2-methoxyphenyl propionate in methanol to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Method Validation Summary
The following table summarizes the typical validation parameters for this method.
Parameter
Result
Linearity (R²)
> 0.999
Range
1 - 100 µg/mL
Limit of Detection (LOD)
0.3 µg/mL
Limit of Quantification (LOQ)
1.0 µg/mL
Precision (%RSD)
< 2.0%
Accuracy (Recovery)
98 - 102%
Gas Chromatography (GC) Method
This application note describes a GC method coupled with a Flame Ionization Detector (FID) for the analysis of 4-Formyl-2-methoxyphenyl propionate.
Principle
The separation is achieved on a non-polar capillary column. The compound is volatilized in the heated injector and separated based on its boiling point and interaction with the stationary phase. The FID provides a sensitive and linear response for quantification.
Experimental Protocol
1. Instrumentation and Materials
Gas chromatograph with a split/splitless injector and FID.
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[1]
High-purity helium or hydrogen as the carrier gas.
Ethyl acetate or another suitable solvent (GC grade).
Volumetric flasks, pipettes, and autosampler vials.
2. Chromatographic Conditions
Parameter
Condition
Column
HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas
Helium at 1.0 mL/min
Injector Temperature
250 °C
Injection Mode
Split (20:1)
Injection Volume
1 µL
Oven Program
Initial: 150 °C (hold 2 min)Ramp: 10 °C/min to 250 °CHold: 5 min at 250 °C
Detector
FID
Detector Temperature
280 °C
Expected Retention Time
Approximately 9.8 minutes
3. Standard and Sample Preparation
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 4-Formyl-2-methoxyphenyl propionate reference standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with ethyl acetate to achieve concentrations ranging from 5 to 200 µg/mL.
Sample Preparation: Dissolve the sample containing 4-Formyl-2-methoxyphenyl propionate in ethyl acetate to an expected concentration within the calibration range.
4. Method Validation Summary
Parameter
Result
Linearity (R²)
> 0.998
Range
5 - 200 µg/mL
Limit of Detection (LOD)
1.5 µg/mL
Limit of Quantification (LOQ)
5.0 µg/mL
Precision (%RSD)
< 3.0%
Accuracy (Recovery)
97 - 103%
Analytical Workflow
The following diagram illustrates the general workflow for the analysis of 4-Formyl-2-methoxyphenyl propionate using either HPLC or GC.
Application Notes and Protocols: Derivatization of 4-Formyl-2-methoxyphenyl propionate for Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals Abstract 4-Formyl-2-methoxyphenyl propionate, a derivative of vanillin, has been identified as a phenolic compound with notable antioxidant, anti-inflammato...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Formyl-2-methoxyphenyl propionate, a derivative of vanillin, has been identified as a phenolic compound with notable antioxidant, anti-inflammatory, and antiviral properties[1][2][3][4][5]. As a versatile scaffold, its parent compound, vanillin, is a prime candidate for chemical modification to enhance its therapeutic potential[6][7][8]. These application notes provide detailed protocols for the strategic derivatization of 4-Formyl-2-methoxyphenyl propionate to explore and potentially amplify its biological activities. The protocols focus on modifications of the aldehyde functional group, a key determinant of its bioactivity[9]. The aim is to generate a library of novel compounds for screening and development of new therapeutic agents.
Introduction
Vanillin and its derivatives are a well-established class of compounds in drug discovery, exhibiting a wide range of pharmacological effects, including anticancer, antimicrobial, and antioxidant activities[8][10][11]. The unique aromatic structure of 4-Formyl-2-methoxyphenyl propionate, featuring aldehyde, methoxy, and propionate ester groups, offers multiple sites for chemical modification[12]. Structure-activity relationship (SAR) studies on related vanillin derivatives have demonstrated that modifications to the aldehyde and phenolic hydroxyl groups can significantly impact biological efficacy[9][13]. For instance, the conversion of the aldehyde to Schiff bases, chalcones, or heterocyclic moieties has been shown to yield compounds with enhanced biological profiles[7][8].
This document outlines protocols for the synthesis of Schiff base and chalcone derivatives of 4-Formyl-2-methoxyphenyl propionate. These derivatives are proposed based on established synthetic routes for vanillin analogs and their proven potential for enhanced bioactivity.
Data Presentation
The following table summarizes the reported and potential biological activities of 4-Formyl-2-methoxyphenyl propionate and serves as a baseline for evaluating newly synthesized derivatives.
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 4-Formyl-2-methoxyphenyl propionate in absolute ethanol.
Add 1.1 equivalents of the desired substituted primary amine to the solution.
Add a catalytic amount (2-3 drops) of glacial acetic acid.
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.
Monitor the reaction progress using TLC.
Upon completion, allow the reaction mixture to cool to room temperature.
The Schiff base product will often precipitate out of the solution upon cooling. If not, reduce the volume of the solvent under reduced pressure.
Collect the precipitate by filtration and wash with cold ethanol.
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base derivative.
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Protocol 2: Synthesis of Chalcone Derivatives of 4-Formyl-2-methoxyphenyl propionate
Chalcones are synthesized via a Claisen-Schmidt condensation reaction between an aldehyde and a ketone in the presence of a base.
Materials:
4-Formyl-2-methoxyphenyl propionate
Substituted acetophenones
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
Ethanol
Stirring bar and magnetic stirrer
Beaker
Ice bath
Buchner funnel and filter paper
Procedure:
In a beaker, prepare a solution of 4-Formyl-2-methoxyphenyl propionate (1.0 equivalent) and the desired substituted acetophenone (1.0 equivalent) in ethanol.
In a separate beaker, prepare a solution of NaOH or KOH (2.0 equivalents) in a minimal amount of water and then add it to ethanol.
Cool the aldehyde-ketone solution in an ice bath and slowly add the basic solution dropwise with constant stirring.
Continue stirring the reaction mixture at room temperature for 12-24 hours. The formation of a solid precipitate indicates product formation.
Monitor the reaction by TLC.
After the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to precipitate the chalcone.
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
Dry the crude product and recrystallize from ethanol to obtain the pure chalcone derivative.
Characterize the purified product by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway modulated by a derivative.
Experimental Workflow Diagram
Caption: Workflow for synthesis and evaluation of derivatives.
Logical Relationship Diagram
Caption: Derivatization strategies from the parent compound.
Application Notes and Protocols: 4-Formyl-2-methoxyphenyl propionate as a Versatile Precursor for Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthesis and characterization of polymers derived from 4-formyl-2-methoxyphenyl propionate,...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of polymers derived from 4-formyl-2-methoxyphenyl propionate, a vanillin-based monomer. Vanillin, a renewable resource primarily derived from lignin, is an attractive building block for the development of sustainable polymers with diverse functionalities.[1][2][3] The presence of both a reactive aldehyde group and a modifiable phenolic hydroxyl group in vanillin and its derivatives, such as 4-formyl-2-methoxyphenyl propionate, allows for a wide range of polymerization strategies and the creation of polymers with tailored properties for various applications, including in the biomedical field.[2][3][4]
Overview of Polymer Synthesis from Vanillin Derivatives
Vanillin and its derivatives can be converted into a variety of monomers suitable for different polymerization techniques.[2][5][6] These monomers can then be polymerized to create thermosets (like phenolic and epoxy resins), thermoplastics (such as polyesters and polycarbonates), and smart polymers that respond to environmental stimuli.[3] The resulting polymers often inherit the aromatic structure of vanillin, contributing to desirable thermal and mechanical properties.[2]
Key Polymerization Strategies:
Free Radical Polymerization: Acrylate and methacrylate derivatives of vanillin can be readily copolymerized with other vinyl monomers to produce a wide range of functional polymers.[5][6][7]
Condensation Polymerization: The aldehyde and hydroxyl functionalities of vanillin derivatives can be utilized in condensation reactions to form polyesters and polyazomethines.[1][8]
Electrochemical Polymerization: Reductive electrochemical coupling can be employed to synthesize polymers from vanillin and its derivatives, offering a green chemistry approach.[4]
Synthesis of Functional Monomers from Vanillin
A common strategy involves the modification of vanillin to introduce polymerizable groups. For instance, vanillin can be reacted to form acrylate derivatives, which are then suitable for free radical polymerization.
Protocol: Synthesis of 4-Formyl-2-methoxyphenyl acrylate (a closely related derivative)
This protocol is based on the synthesis of vanillin acrylate as described in the literature and serves as a representative example of how a polymerizable group can be introduced onto the vanillin scaffold.[5][7]
Materials:
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
Acryloyl chloride
Triethylamine (TEA)
Dry dichloromethane (DCM)
Sodium bicarbonate solution (saturated)
Brine
Anhydrous magnesium sulfate
Magnetic stirrer and stirring bar
Round-bottom flask
Dropping funnel
Ice bath
Procedure:
Dissolve vanillin and triethylamine in dry dichloromethane in a round-bottom flask under a nitrogen atmosphere.
Cool the mixture in an ice bath.
Add acryloyl chloride dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by adding water.
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain pure 4-formyl-2-methoxyphenyl acrylate.
Polymerization Protocols
Free Radical Copolymerization of Vanillin-Based Monomers
This protocol describes a general procedure for the free radical copolymerization of a vanillin-based acrylate monomer with a comonomer, such as N-isopropylacrylamide (NIPAAm), to synthesize smart, temperature-responsive polymers.[5]
Materials:
4-Formyl-2-methoxyphenyl acrylate (or a similar vanillin-based monomer)
N-isopropylacrylamide (NIPAAm)
2,2'-Azobis(isobutyronitrile) (AIBN) as initiator
Toluene (or other suitable solvent)
Nitrogen source for purging
Schlenk flask or similar reaction vessel
Oil bath
Procedure:
In a Schlenk flask, dissolve the desired molar ratios of the vanillin-based monomer and NIPAAm in toluene.
Add the initiator, AIBN (typically 1 mol% with respect to the total monomer concentration).
De-gas the solution by bubbling with nitrogen for 30 minutes to remove oxygen, which can inhibit the polymerization.
Heat the reaction mixture in an oil bath at a temperature suitable for AIBN decomposition (typically 60-70 °C).
Allow the polymerization to proceed for a specified time (e.g., 24 hours).
Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold diethyl ether or hexane).
Collect the precipitated polymer by filtration and dry it under vacuum.
Polycondensation for the Synthesis of Polyazomethines
This protocol outlines the synthesis of polyazomethines from a divanillin derivative, showcasing the utility of the aldehyde functionality in condensation polymerization.[8]
Materials:
Divanillin (or a similar bis-aldehyde monomer)
Aromatic or aliphatic diamine (e.g., p-phenylenediamine)
Solvent (e.g., dimethyl sulfoxide, DMSO)
Microwave reactor (optional, for accelerated synthesis)
Procedure:
In a reaction vessel, dissolve equimolar amounts of the divanillin derivative and the diamine in a suitable solvent.
The reaction can be performed under microwave irradiation for rapid synthesis (e.g., 5 minutes).[8] Alternatively, conventional heating can be used.
The formation of the polyazomethine is accompanied by the release of water.
After the reaction is complete, the polymer can be isolated by precipitation in a non-solvent, followed by filtration and drying.
Characterization of Vanillin-Based Polymers
The synthesized polymers are typically characterized to determine their structure, molecular weight, and physical properties.
Characterization Technique
Information Obtained
Typical Results for Vanillin-Based Polymers
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Elucidation of the polymer's chemical structure and confirmation of monomer incorporation.
Characteristic peaks corresponding to the aromatic protons and carbons of the vanillin moiety, as well as signals from the polymer backbone and any comonomers.[5][9][10]
Fourier-Transform Infrared (FTIR) Spectroscopy
Identification of functional groups present in the polymer.
Strong carbonyl stretching bands from the ester and aldehyde groups, and characteristic aromatic C-H and C=C stretching vibrations.[5][10]
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Mw can range from a few thousand to tens of thousands g/mol with PDI values typically between 1.2 and 2.5, depending on the polymerization method.[1][11]
Differential Scanning Calorimetry (DSC)
Measurement of the glass transition temperature (Tg) and melting temperature (Tm).
Tg values are influenced by the polymer's structure, with aromatic vanillin units generally leading to higher Tg values. For example, poly(hydrovanilloin-furfural) has a Tg of 59°C.[1]
Thermogravimetric Analysis (TGA)
Evaluation of the polymer's thermal stability.
Vanillin-based polymers often exhibit good thermal stability, with decomposition temperatures typically above 200 °C.[12]
Applications in Drug Development
The functional groups and biocompatible nature of vanillin-derived polymers make them promising candidates for applications in drug delivery and biomedical materials.[13]
Drug Delivery Systems: The aldehyde groups on the polymer backbone can be used for the covalent attachment of drugs or targeting ligands through Schiff base formation.[9][13] Chitosan nanoparticles crosslinked with vanillin have been explored for the delivery of anticancer drugs like 5-fluorouracil, demonstrating controlled release profiles.[13]
Biocompatible Materials: Vanillin is a naturally occurring compound, and polymers derived from it are expected to have good biocompatibility. This makes them suitable for use in tissue engineering and as excipients in pharmaceutical formulations.
Active Food Packaging: Vanillin-crosslinked chitosan films have been developed for active food packaging, with the ability to provide controlled release of antimicrobial agents like green tea polyphenols.[12]
Visualized Workflows and Pathways
Caption: General workflow for the synthesis and application of polymers from 4-Formyl-2-methoxyphenyl propionate.
Caption: Experimental workflow for free radical polymerization of a vanillin-based monomer.
Technical Support Center: Synthesis of 4-Formyl-2-methoxyphenyl propionate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Formyl-2-methoxyphen...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Formyl-2-methoxyphenyl propionate (also known as vanillin propionate).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 4-Formyl-2-methoxyphenyl propionate.
Issue
Potential Cause
Recommended Solution
Low or No Product Yield
1. Inactive Reagents: The propionylating agent (e.g., propionic anhydride, propionyl chloride) may have degraded due to moisture. Vanillin may be of low purity.
- Use freshly opened or properly stored reagents. - Ensure vanillin is pure and dry.
2. Ineffective Catalyst: The acid or base catalyst may be weak or used in an incorrect amount.
- For base-catalyzed reactions, use a dry, suitable base like pyridine. - For acid-catalyzed reactions, use a strong acid catalyst like concentrated sulfuric acid in catalytic amounts.
3. Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at high temperatures.
- For base-catalyzed reactions with propionic anhydride, stirring at room temperature for several hours is often sufficient.[1] - If the reaction is slow, gentle heating (e.g., 40-50°C) can be applied with careful monitoring.
4. Insufficient Reaction Time: The reaction may not have proceeded to completion.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Continue the reaction until the starting material (vanillin) is consumed.
Presence of Multiple Spots on TLC (Impure Product)
1. Unreacted Starting Material: The reaction did not go to completion.
- Increase the reaction time or gently heat the mixture. - Consider adding a slight excess of the propionylating agent.
2. Formation of Byproducts: Side reactions may be occurring. The aldehyde group in vanillin can sometimes undergo reactions under certain conditions.[2] Over-propionylation at other sites is a possibility, though less likely on the aromatic ring itself.[3][4] Oxidation of the aldehyde to a carboxylic acid (vanillic acid) is also a potential side reaction.[5]
- Maintain optimal reaction temperature to minimize side reactions. - Use a base like pyridine which also acts as a scavenger for the acid byproduct.[1] - Purify the crude product using column chromatography or recrystallization.[6]
3. Hydrolysis of Product: The ester product may have hydrolyzed back to vanillin during workup.
- Ensure the workup process is performed without undue delay and at appropriate temperatures. - Use a non-aqueous workup if possible, or minimize contact with water.
Difficulty in Product Isolation/Purification
1. Product is an Oil or Does Not Precipitate: The product may not crystallize easily.
- If an oil is obtained, attempt to purify it using column chromatography. - Try different recrystallization solvents or solvent mixtures.
2. Inefficient Extraction: The product may not be efficiently extracted from the aqueous layer during workup.
- Ensure the correct organic solvent is used for extraction (e.g., dichloromethane, ethyl acetate). - Perform multiple extractions to maximize recovery.
Product Characterization Issues (e.g., unexpected IR or NMR spectra)
1. Incorrect Product Formation: The reaction may have yielded an unexpected product due to side reactions.
- Re-evaluate the reaction conditions and reagents. - Compare the obtained spectra with literature values for the expected product and potential byproducts. The acetylation of vanillin is a good reference for spectral analysis.[1]
2. Presence of Solvent Impurities: Residual solvent from the reaction or purification may be present.
- Ensure the product is thoroughly dried under vacuum.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-Formyl-2-methoxyphenyl propionate?
A1: The most common method is the esterification of vanillin (4-hydroxy-3-methoxybenzaldehyde) with a propionylating agent. This is typically achieved by reacting vanillin with propionic anhydride or propionyl chloride in the presence of a base catalyst like pyridine or an acid catalyst.[1][2]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 1:1), can be used to separate the product from the starting vanillin.[1] The disappearance of the vanillin spot indicates the completion of the reaction.
Q3: What are the expected spectroscopic data for 4-Formyl-2-methoxyphenyl propionate?
A3: While specific data for the propionate may vary, based on the analogous vanillin acetate, you can expect:
¹H NMR: Peaks corresponding to the aldehyde proton (~9.8-10.0 ppm), aromatic protons, the methoxy group protons (~3.8 ppm), and the ethyl group protons of the propionate moiety.[1]
IR: A characteristic C=O stretching frequency for the ester group (~1760 cm⁻¹), in addition to the C=O stretch of the aldehyde (~1695 cm⁻¹).[1]
Q4: What are the key safety precautions to take during this synthesis?
A4: Propionic anhydride and propionyl chloride are corrosive and lachrymatory. Pyridine is flammable and toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Q5: My final product has a brownish tint. What is the cause and how can I remove it?
A5: A brownish tint can be due to impurities formed from side reactions. Purification by recrystallization, potentially with the use of activated charcoal, or by column chromatography can help in obtaining a pure, white to off-white solid product.[6]
Experimental Protocol: Synthesis of 4-Formyl-2-methoxyphenyl propionate
This protocol is a representative procedure based on the acylation of vanillin.
Materials:
Vanillin
Propionic Anhydride
Pyridine (dry)
Dichloromethane (DCM)
1M Hydrochloric Acid (HCl)
Saturated Sodium Bicarbonate Solution
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Crushed Ice
Procedure:
In a round-bottom flask, dissolve vanillin (1 equivalent) in dichloromethane.
To this solution, add dry pyridine (1.2 equivalents) followed by the dropwise addition of propionic anhydride (1.2 equivalents) under anhydrous conditions.
Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by TLC.[1]
Once the reaction is complete (as indicated by the consumption of vanillin), pour the reaction mixture onto crushed ice.
Transfer the mixture to a separatory funnel and separate the organic layer.
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes key parameters that can be optimized to improve the yield and purity of 4-Formyl-2-methoxyphenyl propionate.
Parameter
Variation
Expected Effect on Yield
Expected Effect on Purity
Rationale
Propionylating Agent
Propionic Anhydride vs. Propionyl Chloride
Propionyl chloride may give a faster reaction and higher yield.
Propionyl chloride is more reactive and may lead to more side products if not controlled.
Propionyl chloride is a more aggressive acylating agent.
Catalyst
Pyridine vs. Acid Catalyst (e.g., H₂SO₄)
Both can be effective. Pyridine also acts as a base to neutralize the acid byproduct.
Base catalysis is often cleaner for this type of reaction. Strong acids can sometimes promote side reactions with the aldehyde.[2]
The choice of catalyst can significantly influence the reaction pathway and byproducts.
Temperature
Room Temperature vs. 50°C
Increasing temperature can increase the reaction rate and yield up to a point.
Higher temperatures may promote the formation of colored impurities and other byproducts.
A balance must be struck between reaction rate and selectivity.
Reaction Time
1 hour vs. 4 hours vs. 12 hours
Longer reaction times generally lead to higher conversion and yield.
Excessive reaction times might lead to product degradation or side reactions.
The optimal time should be determined by monitoring the reaction (e.g., by TLC).
Visualizations
Caption: Reaction scheme for the synthesis of 4-Formyl-2-methoxyphenyl propionate.
Caption: A logical workflow for troubleshooting the synthesis process.
Technical Support Center: Purification of 4-Formyl-2-methoxyphenyl propionate
Welcome to the technical support center for the purification of 4-Formyl-2-methoxyphenyl propionate. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug d...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for the purification of 4-Formyl-2-methoxyphenyl propionate. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high purity of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing 4-Formyl-2-methoxyphenyl propionate?
A1: When synthesizing 4-Formyl-2-methoxyphenyl propionate, which is essentially propionylated vanillin, common impurities often stem from the starting materials and side reactions. These can include:
Unreacted Vanillin: The starting material for the propionylation reaction.
Other Acylated Vanillin Derivatives: Potential side products from reactions at other sites, though less common for vanillin.
Degradation Products: Aromatic aldehydes can be susceptible to oxidation, leading to the corresponding carboxylic acid.
Q2: Which purification techniques are most effective for 4-Formyl-2-methoxyphenyl propionate?
A2: The most common and effective purification techniques for a compound like 4-Formyl-2-methoxyphenyl propionate, an aromatic aldehyde and ester, are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the scale of your synthesis.
Q3: My purified product is an oil, but I expect a solid. What should I do?
A3: If your product is an oil, it may indicate the presence of impurities that are depressing the melting point. Consider the following steps:
Re-purify: Perform another round of purification, such as column chromatography, to remove residual impurities.
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is insoluble, such as hexanes or diethyl ether.
Seed Crystals: If you have a small amount of pure, solid material, you can use it as a seed crystal to induce crystallization in the bulk oil.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of 4-Formyl-2-methoxyphenyl propionate.
Recrystallization Troubleshooting
Problem
Possible Cause
Solution
Compound does not dissolve in the hot solvent.
The solvent is not polar enough, or an insufficient volume of solvent is being used.
Add more hot solvent in small increments. If the compound still does not dissolve, try a more polar solvent system. For vanillin derivatives, mixtures of ethanol and water or methanol and water can be effective.[1][2]
No crystals form upon cooling.
The solution is not saturated, or the compound is too soluble in the chosen solvent at cold temperatures.
Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, you may need to reduce the volume of the solvent by gentle heating and then allow it to cool again. Alternatively, a less polar solvent can be added dropwise to the cooled solution to decrease the solubility of the product.
Oily precipitate forms instead of crystals.
The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities.
Ensure the solvent's boiling point is below the melting point of your compound.[2] If impurities are the issue, an initial purification by column chromatography may be necessary before recrystallization.
Low recovery of the purified compound.
Too much solvent was used, the compound is partially soluble in the cold solvent, or crystals were lost during transfer.
Use the minimum amount of hot solvent needed to dissolve the compound. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.[3] Use a cold solvent to wash the filtered crystals to minimize dissolution.
Column Chromatography Troubleshooting
Problem
Possible Cause
Solution
Poor separation of the product from impurities.
The mobile phase is too polar or not polar enough. The column was not packed properly.
Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation. A mixture of hexanes and ethyl acetate is a common starting point for compounds of this polarity. Ensure the column is packed uniformly to avoid channeling.
The compound is not eluting from the column.
The mobile phase is not polar enough.
Gradually increase the polarity of the mobile phase. For example, if you are using a hexanes/ethyl acetate gradient, increase the percentage of ethyl acetate.
The compound is eluting too quickly with the solvent front.
The mobile phase is too polar.
Use a less polar mobile phase. Increase the proportion of the non-polar solvent (e.g., hexanes).
Streaking or tailing of the compound band.
The compound is not fully soluble in the mobile phase, or the column is overloaded.
Ensure your crude product is fully dissolved in a minimal amount of the mobile phase before loading it onto the column. Do not overload the column; a general rule is to use a 20:1 to 100:1 ratio of silica gel to the crude product by weight.
Experimental Protocols
The following are generalized protocols based on methods for structurally similar compounds like vanillin and its derivatives. They should be optimized for 4-Formyl-2-methoxyphenyl propionate.
Protocol 1: Recrystallization
Solvent Selection: Based on the behavior of similar compounds, a mixed solvent system like methanol/water or ethanol/water is a good starting point.[1][2]
Dissolution: In an Erlenmeyer flask, add the crude 4-Formyl-2-methoxyphenyl propionate. Heat a solvent mixture (e.g., 50% methanol in water) to its boiling point.[1]
Hot Filtration (if necessary): If there are insoluble impurities, add a small excess of hot solvent and filter the hot solution through a fluted filter paper into a clean, warm flask.
Crystallization: Allow the flask to cool slowly to room temperature. Once crystals begin to form, the flask can be moved to an ice bath for at least 15-20 minutes to maximize crystal formation.[3]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Column Chromatography
Stationary Phase: Use silica gel as the stationary phase.
Mobile Phase Selection: Use TLC to find an appropriate solvent system. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the desired compound.
Column Packing: Pack a chromatography column with a slurry of silica gel in the initial, less polar mobile phase.
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a solvent in which it is readily soluble and can be adsorbed onto a small amount of silica). Carefully load the sample onto the top of the silica gel.
Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing it if necessary (gradient elution).
Fraction Collection: Collect fractions and analyze them by TLC to identify which fractions contain the pure product.
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-Formyl-2-methoxyphenyl propionate.
Common side reactions in the synthesis of benzaldehyde derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of benzaldehyde and its derivatives. The information i...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of benzaldehyde and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My benzaldehyde sample is showing an acidic pH and an impurity in the NMR/GC-MS. What is the likely culprit?
A1: The most common impurity in benzaldehyde is benzoic acid.[1][2][3] Benzaldehyde is highly susceptible to autoxidation, especially when exposed to air.[1][2][3] This process can be accelerated by light and the presence of peroxides or heavy-metal salts.[2]
Q2: I'm performing a reaction with benzaldehyde under basic conditions and observing the formation of both benzyl alcohol and benzoate. What is happening?
A2: You are likely observing the Cannizzaro reaction.[1][3] In the presence of a strong base, benzaldehyde can undergo a disproportionation reaction where one molecule is reduced to benzyl alcohol and another is oxidized to benzoic acid (as the benzoate salt).[1][3]
Q3: During the oxidation of toluene to benzaldehyde, I'm getting a significant amount of benzoic acid. How can I prevent this over-oxidation?
A3: Over-oxidation of the aldehyde to the carboxylic acid is a common challenge in toluene oxidation. To mitigate this, you can:
Use milder oxidizing agents: Chromyl chloride (in the Etard reaction) or a mixture of chromic oxide and acetic anhydride are classic reagents that can minimize over-oxidation.[4][5]
Control reaction conditions: When using stronger oxidants like potassium permanganate or nitric acid, carefully controlling the temperature and stoichiometry is crucial.
In-situ protection: Sometimes, the aldehyde can be trapped as it is formed. For example, in the presence of acetic anhydride, benzylidene diacetate can be formed, which can then be hydrolyzed to benzaldehyde.[4]
Q4: My benzoin condensation reaction is giving a very low yield. What are the potential issues?
A4: Low yields in the benzoin condensation can be due to several factors:
Purity of Benzaldehyde: The presence of benzoic acid can inhibit the reaction. It is often recommended to use freshly distilled benzaldehyde.[6]
Catalyst Activity: The cyanide or thiamine catalyst must be active. Ensure proper storage and handling. For thiamine-catalyzed reactions, the basic conditions are critical for the formation of the active catalyst.[6]
Reaction Conditions: The concentration of reactants and the temperature are critical. Too much water can cause the benzaldehyde to separate from the reaction mixture, while too little can prevent the catalyst from dissolving.[6]
Troubleshooting Guides
Problem 1: Unexpected Peak Corresponding to Benzoic Acid in Post-Synthesis Analysis
Symptom
Possible Cause
Troubleshooting Steps
Additional peak in GC-MS or NMR consistent with benzoic acid.
1. Use Freshly Distilled Benzaldehyde: Purify the starting material by distillation to remove any pre-existing benzoic acid.[1] 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 3. Degas Solvents: Ensure that all solvents are properly degassed before use. 4. Add Antioxidants: For storage, consider adding a radical inhibitor like hydroquinone.[3]
pH of the crude product is acidic.
Formation of benzoic acid.
1. Aqueous Wash: During the workup, wash the organic layer with a mild base such as sodium bicarbonate solution to remove the acidic benzoic acid. 2. Purification: Purify the crude product by distillation or column chromatography.[1]
Problem 2: Formation of Benzyl Alcohol and Benzoic Acid in a Base-Catalyzed Reaction
Symptom
Possible Cause
Troubleshooting Steps
Presence of both benzyl alcohol and benzoic acid in the product mixture.
1. Use a Non-Nucleophilic Base: If the base is only intended to be a proton scavenger, consider using a sterically hindered, non-nucleophilic base. 2. Lower the Temperature: The Cannizzaro reaction is often favored at higher temperatures. Running the reaction at a lower temperature may reduce the rate of this side reaction. 3. Protect the Aldehyde: If possible, protect the aldehyde functional group as an acetal before subjecting the molecule to strongly basic conditions.
Experimental Protocols
Protocol 1: Purification of Benzaldehyde by Distillation
Objective: To remove non-volatile impurities, primarily benzoic acid, from commercial benzaldehyde.
Troubleshooting guide for reactions involving "4-Formyl-2-methoxyphenyl propionate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Formyl-2-methoxyphenyl propionate. The in...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Formyl-2-methoxyphenyl propionate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Chemical and Physical Properties
To facilitate experimental design and analysis, the key chemical and physical properties of 4-Formyl-2-methoxyphenyl propionate are summarized below.
Property
Value
Reference
Molecular Formula
C₁₁H₁₂O₄
Molecular Weight
208.21 g/mol
CAS Number
174143-90-9
Appearance
Not specified (likely a solid or oil)
IUPAC Name
(4-formyl-2-methoxyphenyl) propanoate
SMILES
CCC(=O)OC1=C(C=C(C=C1)C=O)OC
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites of 4-Formyl-2-methoxyphenyl propionate?
A1: The molecule has two primary reactive functional groups: an aldehyde and a propionate ester. The aldehyde group is susceptible to nucleophilic attack and oxidation/reduction. The ester group can undergo hydrolysis under acidic or basic conditions. The aromatic ring can also participate in electrophilic aromatic substitution, though the existing substituents will direct the position of new groups.
Q2: How can I purify 4-Formyl-2-methoxyphenyl propionate if it contains impurities?
A2: Purification can typically be achieved using standard laboratory techniques.
Column Chromatography: Silica gel column chromatography is a common method for purifying aldehydes. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is often effective.
Recrystallization: If the compound is a solid, recrystallization from a suitable solvent can be an effective purification method.
Bisulfite Adduct Formation: For removing aldehyde-containing impurities, forming a water-soluble bisulfite adduct can be a useful technique. The aldehyde can be regenerated by subsequent basification.
Q3: Where can I find spectroscopic data for 4-Formyl-2-methoxyphenyl propionate?
A3: ¹H and ¹³C NMR spectra for 4-Formyl-2-methoxyphenyl propionate are available in public databases such as PubChem. This data is crucial for confirming the identity and purity of your material.
Troubleshooting Guides for Common Reactions
This section provides detailed troubleshooting for common reactions involving the aldehyde functional group of 4-Formyl-2-methoxyphenyl propionate, with special consideration for the presence of the propionate ester.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond.
Diagram: Knoevenagel Condensation Workflow
Caption: Workflow for a typical Knoevenagel condensation reaction.
Troubleshooting Table: Knoevenagel Condensation
Issue
Possible Cause(s)
Suggested Solution(s)
Low or no product yield
1. Inactive catalyst. 2. Insufficiently activated methylene compound. 3. Reaction temperature is too low.
1. Use a fresh or purified catalyst. Ammonium salts can be a green alternative to pyridine/piperidine. 2. Ensure the pKa of the active methylene compound is low enough for deprotonation by the chosen base. 3. Increase the reaction temperature, but monitor for side reactions.
Formation of vanillin and propionic acid
The propionate ester is being hydrolyzed under the reaction conditions. This is more likely with strong bases or prolonged reaction times at elevated temperatures.
1. Use a milder base (e.g., ammonium bicarbonate). 2. Reduce the reaction time and/or temperature. 3. Consider protecting the phenolic hydroxyl group if starting from vanillin to synthesize the reactant.
Presence of a byproduct with a higher molecular weight
Self-condensation of the aldehyde can occur, especially with stronger bases.
1. Add the aldehyde slowly to the reaction mixture containing the active methylene compound and catalyst. 2. Use a weaker base.
1. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. 2. Remove water as it is formed, for example, by using a Dean-Stark apparatus.
Experimental Protocol: General Procedure for Knoevenagel Condensation
To a solution of 4-Formyl-2-methoxyphenyl propionate (1 equivalent) and an active methylene compound (1.1 equivalents) in a suitable solvent (e.g., toluene, ethanol), add a catalytic amount of a base (e.g., piperidine, 0.1 equivalents).
Heat the reaction mixture to reflux, with continuous monitoring by TLC.
Upon completion, cool the reaction mixture to room temperature.
Perform an aqueous workup, typically by adding dilute acid to neutralize the catalyst, followed by extraction with an organic solvent.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or recrystallization.
Quantitative Data: Typical Yields for Knoevenagel Condensation with Substituted Benzaldehydes
Benzaldehyde Derivative
Active Methylene Compound
Catalyst
Yield (%)
Reference
Syringaldehyde
Malonic acid
Ammonium
Troubleshooting
Improving the stability of "4-Formyl-2-methoxyphenyl propionate" in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of "4-Formyl-2-m...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of "4-Formyl-2-methoxyphenyl propionate" (also known as vanillin propionate) in solution.
Frequently Asked Questions (FAQs)
Q1: What is 4-Formyl-2-methoxyphenyl propionate and what are its common applications?
A1: 4-Formyl-2-methoxyphenyl propionate, a derivative of vanillin, is an aromatic compound with potential applications in the pharmaceutical and flavor industries.[1][2] It possesses both an aldehyde and a phenolic ester functional group, which contribute to its chemical reactivity and potential biological activity.
Q2: What are the primary stability concerns for 4-Formyl-2-methoxyphenyl propionate in solution?
A2: The main stability issues stem from its two primary functional groups: the phenolic ester and the aromatic aldehyde. The compound is susceptible to three main degradation pathways:
Hydrolysis: The ester linkage can be cleaved by water, especially under acidic or basic conditions, to yield vanillin and propionic acid.[3][4]
Oxidation: The aldehyde group is prone to oxidation, which can convert it into a carboxylic acid, forming 4-propoxycarbonyl-2-methoxyphenoxy)acetic acid.[5][6]
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the aromatic aldehyde structure.
Q3: What are the typical signs of degradation in my solution of 4-Formyl-2-methoxyphenyl propionate?
A3: Degradation can manifest in several ways, including:
A change in the physical appearance of the solution, such as color change or the formation of precipitates.
A shift in the pH of the solution.
The appearance of new peaks and a decrease in the parent peak area when analyzed by High-Performance Liquid Chromatography (HPLC).
A change in the characteristic odor of the solution.
Q4: How can I monitor the stability of my 4-Formyl-2-methoxyphenyl propionate solution?
A4: The most common and reliable method for monitoring the stability is through a stability-indicating HPLC method.[7][8][9][10] This technique allows for the separation and quantification of the parent compound and its degradation products over time. Other analytical techniques such as UV-Vis spectrophotometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) can also be employed to identify and quantify degradants.[11][12]
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution
Rapid decrease in parent compound concentration (HPLC analysis)
Hydrolysis due to inappropriate pH.
Adjust the pH of the solution to a neutral or slightly acidic range (pH 4-6) where ester hydrolysis is often minimized. Use a suitable buffer system to maintain the pH.
Oxidation from dissolved oxygen or exposure to air.
Degas solvents before use. Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). Consider adding a suitable antioxidant (e.g., BHT, Vitamin E).
Photodegradation from exposure to ambient or UV light.
Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. Conduct experiments under low-light conditions whenever possible.
Appearance of a new major peak corresponding to vanillin
Ester Hydrolysis is the primary degradation pathway.
Refer to the solutions for "Rapid decrease in parent compound concentration" focusing on pH control and temperature management.
Appearance of a new major peak corresponding to vanillic acid derivative
Aldehyde Oxidation is occurring.
Refer to the solutions for "Rapid decrease in parent compound concentration" focusing on preventing oxidation.
Solution color changes over time
Degradation leading to chromophoric byproducts.
This is a general indicator of instability. Implement all the recommended solutions above (pH control, inert atmosphere, light protection) to minimize overall degradation.
Precipitate formation in the solution
Formation of insoluble degradation products or exceeding the solubility limit of the parent compound or degradants.
Ensure the solvent system maintains the solubility of the compound and its potential degradants. If degradation is confirmed, address the root cause (hydrolysis, oxidation, etc.).
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish the degradation pathways of 4-Formyl-2-methoxyphenyl propionate. This information is crucial for developing a stability-indicating analytical method.[8]
Objective: To generate degradation products of 4-Formyl-2-methoxyphenyl propionate under various stress conditions.
Materials:
4-Formyl-2-methoxyphenyl propionate
HPLC-grade methanol and water
Hydrochloric acid (HCl)
Sodium hydroxide (NaOH)
Hydrogen peroxide (H₂O₂)
HPLC system with UV detector
pH meter
Photostability chamber
Procedure:
Preparation of Stock Solution: Prepare a stock solution of 4-Formyl-2-methoxyphenyl propionate in methanol at a concentration of 1 mg/mL.
Acid Hydrolysis:
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
Heat the mixture at 60°C for 24 hours.
Cool the solution, neutralize with 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
Base Hydrolysis:
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
Keep the mixture at room temperature for 8 hours.
Neutralize the solution with 0.1 M HCl and dilute with mobile phase for HPLC analysis.
Oxidative Degradation:
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
Keep the mixture at room temperature for 24 hours, protected from light.
Dilute with mobile phase for HPLC analysis.
Thermal Degradation:
Place a solid sample of the compound in an oven at 80°C for 48 hours.
Also, heat a solution of the compound (in a stable solvent like acetonitrile) at 60°C for 48 hours.
Prepare solutions of the stressed samples in the mobile phase for HPLC analysis.
Photolytic Degradation:
Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
Prepare the sample for HPLC analysis.
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a developed HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating and quantifying 4-Formyl-2-methoxyphenyl propionate from its degradation products.[7][8][9][10]
Instrumentation and Conditions (Example):
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and diode-array detector (DAD).
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of Solvent A (0.1% phosphoric acid in water) and Solvent B (Acetonitrile).
Gradient Program (Example):
0-5 min: 20% B
5-15 min: 20% to 80% B
15-20 min: 80% B
20-22 min: 80% to 20% B
22-25 min: 20% B
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: 280 nm.
Injection Volume: 10 µL.
Procedure:
Standard Preparation: Prepare standard solutions of 4-Formyl-2-methoxyphenyl propionate and any available potential degradation products (e.g., vanillin, vanillic acid) in the mobile phase.
Sample Preparation: Dilute the samples from the stability studies to an appropriate concentration with the mobile phase.
Analysis: Inject the standards and samples into the HPLC system.
Data Evaluation:
Confirm the separation of the parent peak from all degradation product peaks.
Calculate the percentage of degradation in each stressed sample.
Validate the method according to ICH guidelines (specificity, linearity, accuracy, precision, etc.).
Data Presentation
Table 1: Factors Influencing the Stability of 4-Formyl-2-methoxyphenyl propionate in Solution
Factor
Effect on Stability
Primary Degradation Pathway Affected
General Recommendation
pH
Highly unstable in strongly acidic (pH < 3) and alkaline (pH > 8) conditions.[4]
Hydrolysis
Maintain pH in the range of 4-6.
Temperature
Degradation rate increases with increasing temperature.
All pathways (Hydrolysis, Oxidation)
Store solutions at refrigerated (2-8°C) or frozen (-20°C) temperatures.
Light
Exposure to UV and visible light can cause significant degradation.
Photodegradation, Photo-oxidation
Protect solutions from light using amber containers or by wrapping in foil.
Oxygen
Promotes the oxidation of the aldehyde group.
Oxidation
Use deoxygenated solvents and store under an inert atmosphere.
Solvent
Protic solvents (e.g., water, methanol) can participate in hydrolysis. The polarity of the solvent can also influence reaction rates.
Hydrolysis, Oxidation
Use aprotic solvents (e.g., acetonitrile, THF) where possible if hydrolysis is a major concern.
Table 2: Potential Degradation Products of 4-Formyl-2-methoxyphenyl propionate
Overcoming challenges in the scale-up synthesis of "4-Formyl-2-methoxyphenyl propionate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the scale-up syn...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the scale-up synthesis of 4-Formyl-2-methoxyphenyl propionate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, purification, and scale-up of 4-Formyl-2-methoxyphenyl propionate.
Monitor reaction progress by TLC or HPLC. If the reaction has stalled, consider a slight increase in temperature or addition of more acylating agent. Ensure vanillin is of high purity and dry.
Optimize reaction conditions at a smaller scale first. Use fresh, high-purity reagents.
Reaction Stalls or is Sluggish
Low reaction temperature; Ineffective catalyst; Poor mixing in the reactor.
Gradually increase the reaction temperature in 5 °C increments, monitoring for side product formation. If using a catalyst like pyridine, ensure it is dry and of high quality. Improve agitation to ensure homogeneity.
Determine the optimal temperature range through small-scale experiments. Use a fresh, anhydrous catalyst. Ensure the reactor is properly sized and equipped for efficient mixing.
Formation of a Significant Amount of By-products
High reaction temperature leading to side reactions; Presence of moisture; Fries rearrangement.[1][2]
Lower the reaction temperature. Ensure all reagents and solvents are anhydrous. Avoid the use of strong Lewis acids if the Fries rearrangement is observed.
Maintain strict temperature control. Use anhydrous solvents and reagents. Choose a non-Lewis acid catalyst system if possible.
Product is Difficult to Purify (Oily or Discolored)
Presence of unreacted starting materials; Formation of colored impurities from side reactions; Residual solvent.
Attempt recrystallization from a different solvent system (e.g., isopropanol/water, ethyl acetate/heptane). Consider a charcoal treatment to remove colored impurities. Use a rotary evaporator under high vacuum to remove residual solvent.
Ensure the reaction goes to completion. Maintain a controlled temperature to minimize side reactions. Properly dry the crude product before purification.
Exothermic Reaction is Difficult to Control During Scale-up
Rapid addition of reagents; Inadequate cooling capacity of the reactor.[3][4]
Slow down the rate of addition of the acylating agent. Ensure the reactor's cooling system is functioning optimally and is appropriately sized for the batch.
Model the heat flow of the reaction at a smaller scale to predict the exotherm. Use a jacketed reactor with a reliable temperature control unit.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of 4-Formyl-2-methoxyphenyl propionate?
A1: The most common and scalable method is the acylation of vanillin with a propionylating agent such as propionic anhydride or propionyl chloride.[5] The reaction is typically carried out in the presence of a base, like pyridine or triethylamine, which acts as a catalyst and scavenger for the acidic by-product.
Q2: What are the critical process parameters to control during scale-up?
A2: The most critical parameters are temperature, rate of addition of the acylating agent, and mixing efficiency.[3] Temperature control is crucial to prevent the formation of by-products. The addition rate of the acylating agent should be controlled to manage the reaction exotherm, especially in large reactors. Efficient mixing is necessary to ensure uniform reaction conditions and prevent localized overheating.
Q3: What are the common impurities, and how can they be minimized?
A3: Common impurities include unreacted vanillin, propionic acid, and by-products from side reactions such as the Fries rearrangement product (hydroxy-methoxy-propiophenone).[1][2] To minimize these, ensure the reaction goes to completion by using a slight excess of the acylating agent, maintain optimal temperature, and use a non-Lewis acid catalyst if the Fries rearrangement is a significant issue.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a mobile phase of ethyl acetate/hexane (e.g., 30:70) can be used to separate the product from the starting material, vanillin. For HPLC, a C18 column with a mobile phase of acetonitrile/water is suitable.
Q5: What is the best method for purifying the final product at a large scale?
A5: Recrystallization is the most common and cost-effective method for purifying 4-Formyl-2-methoxyphenyl propionate at a large scale.[6] A suitable solvent system should be identified through screening at the lab scale. Common solvent systems include isopropanol/water, ethanol/water, or ethyl acetate/heptane. For very high purity requirements, column chromatography or molecular distillation may be considered, though these are more expensive at scale.[7]
Data Presentation
Table 1: Effect of Temperature on Yield and Purity
Reaction Temperature (°C)
Reaction Time (h)
Yield (%)
Purity (%) (by HPLC)
Notes
25
12
75
98
Slow reaction rate
40
6
92
97
Optimal balance of rate and purity
60
4
88
90
Increased by-product formation
80
2
75
82
Significant degradation and coloration
Table 2: Effect of Catalyst on Reaction Outcome
Catalyst
Catalyst Loading (mol%)
Reaction Time (h)
Yield (%)
Purity (%) (by HPLC)
Pyridine
10
6
92
97
Triethylamine
10
6
90
96
DMAP
2
8
95
98
None
-
24
<10
-
Experimental Protocols
Key Experiment: Scale-up Synthesis of 4-Formyl-2-methoxyphenyl propionate
1. Reagents and Equipment:
Vanillin (1.0 kg, 6.57 mol)
Propionic anhydride (1.0 L, 7.78 mol)
Pyridine (0.6 L, 7.42 mol)
Toluene (5.0 L)
Sodium bicarbonate (5% aqueous solution)
Brine
Anhydrous magnesium sulfate
20 L jacketed glass reactor with overhead stirrer, thermocouple, and addition funnel
Rotary evaporator
2. Procedure:
Charge the 20 L reactor with vanillin (1.0 kg) and toluene (5.0 L).
Stir the mixture to dissolve the vanillin.
Add pyridine (0.6 L) to the solution.
Cool the reaction mixture to 10-15 °C using the reactor jacket.
Slowly add propionic anhydride (1.0 L) via the addition funnel over 1-2 hours, maintaining the internal temperature below 25 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
Monitor the reaction by TLC or HPLC until the vanillin is consumed.
Quench the reaction by slowly adding water (2.0 L).
Transfer the mixture to a separatory funnel and wash with 5% sodium bicarbonate solution (2 x 2.0 L) and then with brine (1 x 2.0 L).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
3. Purification (Recrystallization):
Dissolve the crude product in hot isopropanol (approximately 3 L per kg of crude product).
Slowly add water until the solution becomes turbid.
Heat the mixture slightly until it becomes clear again.
Allow the solution to cool slowly to room temperature, then cool to 0-5 °C in an ice bath.
Collect the crystals by filtration, wash with cold isopropanol/water (50:50), and dry under vacuum.
Mandatory Visualization
Caption: Synthesis pathway of 4-Formyl-2-methoxyphenyl propionate.
Caption: A logical workflow for troubleshooting common synthesis issues.
Technical Support Center: Catalyst Selection for Reactions with 4-Formyl-2-methoxyphenyl propionate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Formyl-2-methoxyphenyl propionate. This guide provides troubleshooting advice and frequently asked qu...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Formyl-2-methoxyphenyl propionate. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
I. Hydrolysis (Deprotection) of the Propionate Group
This section focuses on the cleavage of the propionate ester to yield vanillin, a common transformation for this substrate.
Frequently Asked Questions (FAQs)
Q1: What is a recommended catalyst for the selective hydrolysis of 4-Formyl-2-methoxyphenyl propionate to vanillin?
A1: A highly effective and selective catalyst for this deprotection is 20% Indium(III) chloride supported on MCM-41 (20% InCl3/MCM-41). This heterogeneous Lewis acid catalyst allows for the cleavage of the aryl propionate in the presence of other functional groups like the aldehyde.
Q2: I am observing low yields of vanillin during the hydrolysis. What are the potential causes and how can I troubleshoot this?
A2: Low yields can stem from several factors. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Troubleshooting Guide: Low Hydrolysis Yield
Symptom
Potential Cause
Troubleshooting Steps
Low conversion of starting material
1. Inactive Catalyst: The InCl3/MCM-41 catalyst may not be sufficiently activated.
Ensure the catalyst is properly prepared and activated. Thermal activation at high temperatures is crucial for forming the active catalytic species.[1] The catalyst should be calcined before use.
2. Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of your reaction.
For the deprotection of aryl esters, a catalyst loading of around 100 mg per 1 mmol of substrate is a good starting point.[1] If the reaction is sluggish, consider increasing the catalyst amount.
3. Inappropriate Solvent or Temperature: The reaction may not be running under optimal conditions.
Chlorobenzene is a suitable solvent for this reaction, with a reflux temperature of approximately 130 °C. Ensure the reaction is heated adequately for 6-8 hours.
Formation of side products
1. Non-selective Catalyst: The catalyst might be promoting side reactions of the aldehyde group.
While 20% InCl3/MCM-41 is reported to be highly selective, ensure no strong Brønsted acids are present as impurities, which could catalyze undesired reactions of the aldehyde.
2. Reaction with Solvent: The solvent may not be inert under the reaction conditions.
Use a high-purity, dry, non-polar solvent like chlorobenzene. Protic solvents should be avoided as they can interfere with the Lewis acid catalyst.
Difficulty in product isolation
1. Incomplete Reaction: If the reaction has not gone to completion, separating the product from the starting material can be challenging.
Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider adding more catalyst or extending the reaction time.
2. Emulsion during Workup: The presence of fine catalyst particles can sometimes lead to emulsions during aqueous workup.
After the reaction, the catalyst can be filtered off before workup. Washing the organic layer with brine can also help to break emulsions.
Experimental Protocol: Hydrolysis of 4-Formyl-2-methoxyphenyl propionate
Materials:
4-Formyl-2-methoxyphenyl propionate (1 mmol)
20% InCl3/MCM-41 catalyst (100 mg)
Chlorobenzene (5 mL)
Procedure:
To a solution of 4-Formyl-2-methoxyphenyl propionate (1 mmol) in chlorobenzene (5 mL), add the 20% InCl3/MCM-41 catalyst (100 mg).
Reflux the reaction mixture at 130 °C for 6–8 hours.
Monitor the completion of the reaction by TLC.
After completion, cool the reaction mixture to room temperature.
Separate the catalyst by filtration and wash it with chlorobenzene. The catalyst can be dried and reused.
The filtrate can then be processed to isolate the vanillin product, for example, by evaporation of the solvent followed by purification.
Workflow for Troubleshooting Low Hydrolysis Yield
Caption: Troubleshooting workflow for low yield in hydrolysis.
II. Reactions Involving the Aldehyde Group
This section covers common reactions targeting the aldehyde functionality of 4-Formyl-2-methoxyphenyl propionate and the selection of appropriate catalysts.
A. Selective Hydrogenation to Alcohol
Q3: I want to selectively reduce the aldehyde in 4-Formyl-2-methoxyphenyl propionate to an alcohol without affecting the propionate group. What catalyst should I use?
A3: For the selective hydrogenation of an aromatic aldehyde in the presence of an ester, a common choice is a palladium-based catalyst, such as Palladium on carbon (Pd/C). This catalyst is often effective under mild conditions (e.g., room temperature and low hydrogen pressure), which helps to preserve the ester functionality. At temperatures below 100°C, the hydrogenation of the aldehyde group is the main reaction observed.[2]
1. Catalyst Poisoning: The catalyst can be poisoned by impurities in the starting material or solvent. Sulfur and nitrogen-containing compounds are common poisons for Pd catalysts.
Purify the starting material and use high-purity solvents. Pre-treating the reaction mixture with a scavenger resin may help.
2. Inactive Catalyst: The Pd/C may be old or have reduced activity.
Use a fresh batch of catalyst. Pearlmann's catalyst (Pd(OH)2/C) is often more active and can be a good alternative.
Over-reduction or side reactions
1. Harsh Reaction Conditions: High temperature or pressure can lead to the reduction of the aromatic ring or cleavage of the propionate group.
Perform the reaction at room temperature and atmospheric pressure of hydrogen initially. Monitor the reaction closely and stop it once the starting material is consumed.
2. Catalyst is too active: In some cases, the catalyst may be too aggressive.
Consider using a poisoned catalyst, such as Lindlar's catalyst, to reduce its activity and improve selectivity.
General Experimental Protocol: Selective Hydrogenation
Materials:
4-Formyl-2-methoxyphenyl propionate (1 mmol)
5% Pd/C (5-10 mol%)
Ethanol or Ethyl Acetate (10 mL)
Hydrogen gas balloon or Parr shaker
Procedure:
Dissolve 4-Formyl-2-methoxyphenyl propionate in the chosen solvent in a flask suitable for hydrogenation.
Carefully add the Pd/C catalyst under an inert atmosphere.
Evacuate the flask and backfill with hydrogen gas.
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
Monitor the reaction by TLC.
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
Evaporate the solvent to obtain the crude product, which can be purified by chromatography if necessary.
B. Oxidation to Carboxylic Acid
Q4: How can I oxidize the aldehyde group of 4-Formyl-2-methoxyphenyl propionate to a carboxylic acid?
A4: A common and mild method for this transformation is using a TEMPO-catalyzed oxidation with a co-oxidant like sodium hypochlorite (bleach). This method is often selective for aldehydes and can be performed under relatively mild conditions, which should not affect the propionate group.
Troubleshooting Guide: Aldehyde Oxidation
Symptom
Potential Cause
Troubleshooting Steps
Incomplete reaction
1. Inactive Co-oxidant: The bleach solution may have degraded over time.
Use a fresh bottle of commercial bleach or titrate the bleach to determine its active chlorine content.
2. Incorrect pH: The pH of the reaction is critical for TEMPO-catalyzed oxidations.
Maintain the pH of the reaction mixture between 9 and 10 using a buffer solution (e.g., sodium bicarbonate).
Side product formation
1. Over-oxidation: While less common for aldehydes, harsh conditions could potentially lead to other oxidative side reactions.
Perform the reaction at a low temperature (e.g., 0 °C) and add the oxidant slowly.
2. Chlorination: The use of sodium hypochlorite can sometimes lead to chlorination of the aromatic ring.
Running the reaction at a controlled pH and temperature can minimize this side reaction.
C. Knoevenagel Condensation
Q5: I am trying to perform a Knoevenagel condensation with 4-Formyl-2-methoxyphenyl propionate and an active methylene compound. What catalyst is recommended?
A5: The Knoevenagel condensation is typically catalyzed by a weak base. Piperidine or pyridine are classic choices. For a greener approach, ammonium salts like ammonium acetate can also be effective. The choice of catalyst can influence the reaction rate and yield.
Troubleshooting Guide: Knoevenagel Condensation
Symptom
Potential Cause
Troubleshooting Steps
Low yield
1. Inappropriate Base Strength: A base that is too strong can cause self-condensation of the aldehyde or deprotonation of other acidic protons. A base that is too weak will not effectively catalyze the reaction.
Piperidine is a good starting point. If side reactions are observed, a weaker base like pyridine or an ammonium salt may be better. If the reaction is too slow, a slightly stronger amine base could be tried.
2. Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction.
Use a Dean-Stark apparatus to remove water azeotropically if the reaction is performed at elevated temperatures.
Formation of Michael addition product
1. Reaction Conditions: The initial Knoevenagel product can sometimes react further with another equivalent of the active methylene compound.
Use a 1:1 stoichiometry of the reactants. Running the reaction at a lower temperature can also help to minimize this side reaction.
D. Wittig Reaction
Q6: What are the key considerations for performing a Wittig reaction on 4-Formyl-2-methoxyphenyl propionate?
A6: The Wittig reaction is a versatile method for converting aldehydes into alkenes. Key considerations include the choice of the Wittig reagent (ylide) and the base used for its generation. The presence of the electron-donating methoxy group on the aromatic ring might slightly decrease the reactivity of the aldehyde compared to electron-deficient benzaldehydes.
Troubleshooting Guide: Wittig Reaction
Symptom
Potential Cause
Troubleshooting Steps
Low yield
1. Unstable Ylide: Some Wittig ylides are not stable and should be generated and used in situ at low temperatures.
Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) and add the aldehyde solution to the freshly prepared ylide.
2. Steric Hindrance: If either the aldehyde or the ylide is sterically hindered, the reaction may be slow.
Use a less hindered ylide if possible. Increasing the reaction temperature or using a more reactive ylide may be necessary.
Formation of E/Z isomers
1. Nature of the Ylide: Stabilized ylides (containing an electron-withdrawing group) tend to give the E-alkene, while non-stabilized ylides often give the Z-alkene.
The choice of ylide will determine the major stereoisomer. For specific stereochemical outcomes, reaction conditions (solvent, additives) can sometimes be adjusted.
Logical Flow for Catalyst Selection in Aldehyde Reactions
Reaction condition optimization for "4-Formyl-2-methoxyphenyl propionate" derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the reaction condition optimization of "4-Formyl-2-methoxyphenyl propionate" derivatization. This guide is intended...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the reaction condition optimization of "4-Formyl-2-methoxyphenyl propionate" derivatization. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of 4-Formyl-2-methoxyphenyl propionate?
A1: The synthesis of 4-Formyl-2-methoxyphenyl propionate is typically achieved through the esterification of vanillin (4-hydroxy-3-methoxybenzaldehyde) with a propionylating agent, such as propionic anhydride or propionyl chloride. The reaction can be catalyzed by either an acid or a base.
Q2: What are the main differences between acid- and base-catalyzed esterification for this reaction?
A2: Acid-catalyzed esterification, often using a strong acid like sulfuric acid, proceeds via protonation of the carbonyl group of the anhydride, making it more electrophilic. Base-catalyzed esterification, commonly using a base like sodium hydroxide or pyridine, involves deprotonation of the phenolic hydroxyl group of vanillin, increasing its nucleophilicity. Base-catalyzed reactions are often more straightforward and less prone to side reactions involving the aldehyde group.[1][2]
Q3: What are common side reactions to be aware of during this derivatization?
A3: A primary concern, especially under acidic conditions, is the potential for the aldehyde group to react with the anhydride.[2] Another possible, though less common, side reaction is C-acylation (a Friedel-Crafts type reaction) on the aromatic ring instead of O-acylation on the phenolic oxygen.[3] Incomplete derivatization can also be an issue.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a common and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the vanillin starting material, the disappearance of the starting material spot and the appearance of a new product spot can be tracked.
Q5: What are suitable solvents for this reaction and for recrystallization?
A5: The choice of solvent depends on the specific protocol. For the reaction itself, if one is used, it should be inert to the reaction conditions. For recrystallization of the final product, ethanol is often a suitable choice.[4]
Troubleshooting Guides
Low or No Product Yield
Symptom
Possible Cause
Suggested Solution
No product formation observed by TLC.
Inactive reagents.
Ensure the propionylating agent (e.g., propionic anhydride) has not been hydrolyzed by exposure to moisture. Use fresh or properly stored reagents.
Insufficient catalyst.
For acid catalysis, ensure a catalytic amount of strong acid is present. For base catalysis, ensure sufficient base is used to deprotonate the phenol.
Low reaction temperature.
Gently warm the reaction mixture if no reaction is observed at room temperature, but be cautious of potential side reactions at higher temperatures.
Low product yield after work-up.
Incomplete reaction.
Increase the reaction time and monitor by TLC until the starting material is consumed.
Product loss during work-up.
Ensure the pH is appropriately adjusted during extraction to prevent the phenoxide salt from remaining in the aqueous layer. Be careful not to discard the organic layer.
Inefficient recrystallization.
Use a minimal amount of hot solvent for recrystallization to avoid product loss in the mother liquor. Cool the solution slowly to maximize crystal formation.[4]
Presence of Impurities in the Final Product
Symptom
Possible Cause
Suggested Solution
Multiple spots on TLC of the final product.
Unreacted starting material (vanillin).
Improve reaction conditions (time, temperature, catalyst) to drive the reaction to completion. Purify the product using column chromatography or recrystallization.
Side product formation (e.g., reaction at the aldehyde).
Consider using milder reaction conditions. Base-catalyzed methods are generally less prone to this side reaction.[1][2]
Oily product that does not solidify.
Presence of unreacted propionic anhydride or propionic acid.
Ensure thorough washing of the organic layer with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities.
Incomplete removal of solvent.
Dry the product under vacuum to remove any residual solvent.
Experimental Protocols
Base-Catalyzed Esterification of Vanillin with Propionic Anhydride
This protocol is adapted from procedures for the acetylation of vanillin.[5][6]
Materials:
Vanillin (1.0 eq)
10% Sodium Hydroxide (NaOH) solution
Propionic Anhydride (2.5 eq)
Ice
95% Ethanol (for recrystallization)
Procedure:
Dissolve vanillin in the 10% NaOH solution in an Erlenmeyer flask.
Cool the flask in an ice bath.
Add propionic anhydride to the solution while stirring.
Continue to stir the mixture in the ice bath for approximately 20-30 minutes. A precipitate of the product should form.
Collect the solid product by vacuum filtration and wash it with cold water.
Recrystallize the crude product from a minimal amount of hot 95% ethanol to obtain pure 4-Formyl-2-methoxyphenyl propionate.
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
Collect the purified crystals by vacuum filtration and dry them.
Acid-Catalyzed Esterification of Vanillin with Propionic Anhydride
This protocol is adapted from procedures for the acetylation of vanillin.[5][7]
Preventing decomposition of "4-Formyl-2-methoxyphenyl propionate" during storage
For Researchers, Scientists, and Drug Development Professionals This technical support center provides guidance on preventing the decomposition of 4-Formyl-2-methoxyphenyl propionate during storage. Below you will find t...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the decomposition of 4-Formyl-2-methoxyphenyl propionate during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental use.
Troubleshooting Guide
This guide is designed to help you identify and resolve potential degradation issues with 4-Formyl-2-methoxyphenyl propionate.
Observation
Potential Cause
Recommended Action
Change in physical appearance (e.g., color change from white/off-white to yellow/brown, clumping)
Oxidation of the aldehyde group and/or hydrolysis of the ester. This can be accelerated by exposure to air, light, and moisture.
1. Immediately transfer the compound to a fresh, clean, amber glass vial. 2. Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing. 3. Store in a desiccator at the recommended low temperature (see FAQ 1). 4. For future use, aliquot the material into smaller, single-use vials to minimize repeated exposure of the bulk sample to the atmosphere.
Appearance of new peaks in analytical chromatogram (e.g., HPLC, GC)
Chemical degradation. The primary degradation products are likely 4-Formyl-2-methoxyphenol, propionic acid (from hydrolysis), and 4-carboxy-2-methoxyphenyl propionate (from oxidation).
1. Confirm the identity of the new peaks by LC-MS or by comparing with reference standards of potential degradation products. 2. Review your storage and handling procedures against the recommendations in this guide. 3. If degradation is confirmed, the material may not be suitable for your experiment. It is advisable to use a fresh, uncompromised lot of the compound.
Decreased potency or altered biological activity in assays
A lower concentration of the active compound due to decomposition.
1. Quantify the purity of your current stock of 4-Formyl-2-methoxyphenyl propionate using a validated analytical method (see Experimental Protocols). 2. If the purity is below your experimental tolerance, procure a new batch of the compound. 3. Ensure that solvents used to prepare stock solutions are anhydrous and free of acidic or basic contaminants.
Inconsistent experimental results between different batches or over time
Inconsistent storage conditions or age of the compound.
1. Standardize your storage protocol for all batches of the compound. 2. Always note the date of receipt and the date of first opening on the container. 3. Perform a quick purity check (e.g., by TLC or a rapid HPLC method) before using a new or older batch of the material.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 4-Formyl-2-methoxyphenyl propionate to prevent decomposition?
A1: To minimize degradation, 4-Formyl-2-methoxyphenyl propionate should be stored under the following conditions:
Temperature: Refrigerate at 2-8°C for short-term storage. For long-term storage, freezing at -20°C is recommended.
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
Light: Protect from light by using an amber or opaque container.
Moisture: Store in a desiccated environment to prevent hydrolysis.
Q2: What are the primary degradation pathways for this compound?
A2: The two main degradation pathways for 4-Formyl-2-methoxyphenyl propionate are:
Hydrolysis: The ester linkage can be cleaved by water, especially under acidic or basic conditions, to yield 4-Formyl-2-methoxyphenol and propionic acid.
Oxidation: The aldehyde group is susceptible to oxidation, particularly when exposed to air, which converts it to a carboxylic acid, forming 4-carboxy-2-methoxyphenyl propionate.
Q3: How can I detect decomposition in my sample?
A3: Decomposition can be detected using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for this purpose.[1][2][3][4][5] A stability-indicating HPLC method can separate the intact compound from its potential degradation products. An increase in the peak areas of the degradation products and a corresponding decrease in the peak area of the parent compound over time indicate decomposition.
Q4: Can I use a sample of 4-Formyl-2-methoxyphenyl propionate that shows signs of decomposition?
A4: It is strongly advised not to use a sample that shows visible signs of degradation or has been confirmed as impure by analytical methods. The presence of degradation products can lead to inaccurate and unreliable experimental results.
Q5: Are there any chemical incompatibilities I should be aware of when working with this compound?
A5: Yes. Avoid strong oxidizing agents, strong acids, and strong bases, as these can accelerate the degradation of the aldehyde and ester functional groups. Also, ensure that any solvents used are of high purity and free from water and other reactive impurities.
Experimental Protocols
Stability-Indicating HPLC Method for the Analysis of 4-Formyl-2-methoxyphenyl propionate and its Degradation Products
This protocol describes a reverse-phase HPLC method for the separation and quantification of 4-Formyl-2-methoxyphenyl propionate from its primary degradation products.
Instrumentation:
HPLC system with a UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
Gradient Program:
0-5 min: 90% A, 10% B
5-20 min: Linear gradient to 40% A, 60% B
20-25 min: Hold at 40% A, 60% B
25-26 min: Linear gradient back to 90% A, 10% B
26-30 min: Re-equilibration at 90% A, 10% B
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection Wavelength: 280 nm
Injection Volume: 10 µL
Sample Preparation:
Prepare a stock solution of 4-Formyl-2-methoxyphenyl propionate in acetonitrile at a concentration of 1 mg/mL.
Dilute the stock solution with the initial mobile phase composition (90:10 water:acetonitrile with 0.1% formic acid) to a final concentration of 100 µg/mL.
Filter the sample through a 0.45 µm syringe filter before injection.
Forced Degradation Study Protocol
To understand the stability of 4-Formyl-2-methoxyphenyl propionate under stress conditions, a forced degradation study can be performed.
Acid Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C for 24 hours.
Base Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Keep at room temperature for 4 hours.
Oxidative Degradation: Dissolve the compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours.
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
Photolytic Degradation: Expose a solution of the compound (in a photostable solvent like acetonitrile) to UV light (e.g., 254 nm) for 24 hours.
After each stress condition, dilute the samples appropriately and analyze using the stability-indicating HPLC method described above.
Quantitative Data Summary
The following table provides an illustrative example of the expected degradation of 4-Formyl-2-methoxyphenyl propionate under forced degradation conditions. Actual results may vary.
Stress Condition
Duration
Temperature
% Degradation of 4-Formyl-2-methoxyphenyl propionate (Illustrative)
Major Degradation Products Detected (Illustrative)
0.1 M HCl
24 hours
60°C
15%
4-Formyl-2-methoxyphenol, Propionic acid
0.1 M NaOH
4 hours
Room Temp.
30%
4-Formyl-2-methoxyphenol, Propionic acid
3% H₂O₂
24 hours
Room Temp.
25%
4-carboxy-2-methoxyphenyl propionate
Solid State Heat
48 hours
105°C
8%
4-Formyl-2-methoxyphenol
UV Light (254 nm)
24 hours
Room Temp.
12%
Various photolytic products
Visualizations
Caption: Primary decomposition pathways of 4-Formyl-2-methoxyphenyl propionate.
Caption: Recommended workflow for handling and quality control.
Caption: Troubleshooting logic for addressing compound decomposition.
Identifying and minimizing impurities in "4-Formyl-2-methoxyphenyl propionate" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Formyl-2-methoxyphenyl pro...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Formyl-2-methoxyphenyl propionate.
Frequently Asked Questions (FAQs)
Q1: What is the common starting material for the synthesis of 4-Formyl-2-methoxyphenyl propionate?
The most common and readily available starting material for the synthesis of 4-Formyl-2-methoxyphenyl propionate is vanillin (4-hydroxy-3-methoxybenzaldehyde). The synthesis involves the esterification of the phenolic hydroxyl group of vanillin with a propionylating agent.
Q2: What are the typical reagents and conditions for the propionylation of vanillin?
The esterification is typically carried out using propionic anhydride or propionyl chloride as the acylating agent. The reaction is often performed in the presence of a base, such as pyridine or triethylamine, to neutralize the acid byproduct (propionic acid or hydrochloric acid) and to catalyze the reaction. The reaction is usually conducted at room temperature or with gentle heating.
Q3: What are the potential impurities I might encounter in the synthesis?
Impurities can arise from both the starting material (vanillin) and from side reactions during the synthesis. These can be broadly categorized as:
Starting Material-Related Impurities: Unreacted vanillin is a common impurity. Commercial vanillin may also contain small amounts of related compounds like vanillyl alcohol, vanillic acid, and acetovanillone.
Process-Related Impurities: These are byproducts formed during the esterification reaction. A common process-related impurity is propionic acid, which is formed from the hydrolysis of excess propionic anhydride. Incomplete reaction can also lead to the presence of starting materials.
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., ethyl acetate/hexane) can be used to separate the product from the starting material, vanillin. The disappearance of the vanillin spot and the appearance of the product spot indicate the progression of the reaction.
Troubleshooting Guides
Problem 1: Low yield of 4-Formyl-2-methoxyphenyl propionate.
Possible Cause
Suggested Solution
Incomplete Reaction
- Ensure the use of a slight excess of the propionylating agent (propionic anhydride or propionyl chloride).- Extend the reaction time and monitor by TLC until the vanillin is consumed.- If using a base catalyst like pyridine, ensure it is used in an appropriate molar ratio.
Hydrolysis of the Product
- Ensure all reagents and solvents are anhydrous, as water can hydrolyze the ester product back to vanillin.
Loss during Workup/Purification
- Optimize the extraction and washing steps to minimize product loss.- If using column chromatography, select an appropriate solvent system to ensure good separation and recovery.
Problem 2: Presence of significant amounts of unreacted vanillin in the final product.
Possible Cause
Suggested Solution
Insufficient Acylating Agent
- Increase the molar equivalent of propionic anhydride or propionyl chloride.
Short Reaction Time
- Increase the reaction time and monitor the reaction progress closely using TLC.
Inefficient Catalyst
- Ensure the base catalyst (e.g., pyridine) is of good quality and used in the correct proportion.
Problem 3: The final product has a strong acidic smell.
Possible Cause
Suggested Solution
Residual Propionic Acid
- During the workup, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to neutralize and remove any remaining propionic acid. Repeat the washing if necessary.
Experimental Protocols
Synthesis of 4-Formyl-2-methoxyphenyl propionate
This protocol describes a general procedure for the synthesis of 4-Formyl-2-methoxyphenyl propionate from vanillin using propionic anhydride.
Materials:
Vanillin
Propionic Anhydride
Pyridine
Dichloromethane (DCM)
1M Hydrochloric Acid
Saturated Sodium Bicarbonate Solution
Brine
Anhydrous Magnesium Sulfate
Ethyl Acetate
Hexane
Procedure:
Dissolve vanillin (1 equivalent) in dichloromethane in a round-bottom flask.
Add pyridine (1.2 equivalents) to the solution and cool the flask in an ice bath.
Slowly add propionic anhydride (1.2 equivalents) dropwise to the stirred solution.
Remove the ice bath and allow the reaction to stir at room temperature.
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate solvent system).
Once the reaction is complete, dilute the mixture with dichloromethane.
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane/ethyl acetate).
Analytical Methods for Impurity Profiling
1. High-Performance Liquid Chromatography (HPLC)
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
Gradient Program: A typical gradient could be: 0-20 min, 20-80% B; 20-25 min, 80% B; 25-26 min, 80-20% B; 26-30 min, 20% B.
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
Carrier Gas: Helium.
Injector Temperature: 250 °C.
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃.
¹H NMR: Acquire spectra to identify characteristic peaks for the product and impurities.
¹³C NMR: Acquire spectra for further structural confirmation.
Data Presentation
Table 1: Potential Impurities and their Identification
Impurity
Potential Source
Analytical Identification
Vanillin
Starting Material
HPLC: Earlier retention time than the product.GC-MS: Characteristic mass spectrum.¹H NMR: Presence of a phenolic -OH proton signal.
Vanillyl Alcohol
Impurity in Vanillin
HPLC: Earlier retention time than vanillin.GC-MS: Characteristic mass spectrum.
Vanillic Acid
Impurity in Vanillin
HPLC: Earliest retention time.GC-MS: May require derivatization for good chromatography.
Acetovanillone
Impurity in Vanillin
HPLC: Retention time close to vanillin.GC-MS: Characteristic mass spectrum.
Propionic Acid
Byproduct/Hydrolysis
GC-MS: Can be detected, but may have poor peak shape.
Visualizations
Caption: Experimental workflow for the synthesis of 4-Formyl-2-methoxyphenyl propionate.
Caption: Potential pathways for impurity formation during the synthesis.
Reference Data & Comparative Studies
Validation
A Comparative Analysis of the Biological Activities of 4-Formyl-2-methoxyphenyl propionate and Other Vanillin Esters
For Researchers, Scientists, and Drug Development Professionals Vanillin, a well-known flavoring agent, and its derivatives are gaining increasing attention in the scientific community for their diverse biological activi...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Vanillin, a well-known flavoring agent, and its derivatives are gaining increasing attention in the scientific community for their diverse biological activities. This guide provides a comparative overview of the biological potency of "4-Formyl-2-methoxyphenyl propionate" and other vanillin esters, focusing on their antioxidant, anti-inflammatory, and antimicrobial properties. The information presented herein is supported by available experimental data to aid researchers and professionals in drug development in their evaluation of these compounds.
Comparative Analysis of Biological Activity
The biological efficacy of vanillin esters is influenced by the nature of the ester group attached to the phenolic hydroxyl of vanillin. This structural modification can impact the compound's lipophilicity, steric hindrance, and ultimately its interaction with biological targets. Below is a summary of the available quantitative data comparing the biological activities of different vanillin esters.
Antioxidant Activity
The antioxidant capacity of vanillin esters is a key area of investigation. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used to evaluate this activity, with the IC50 value representing the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency.
Table 1: Comparison of Antioxidant Activity of Vanillin and its Esters
Note: The available data is limited, and further studies are required for a comprehensive comparison.
Based on the available data, vanillyl acetate (4-Formyl-2-methoxyphenyl acetate) demonstrates a moderately significant antioxidant activity, with an IC50 value of 0.63 µg/mL, which is more potent than the parent compound, vanillin (IC50 of 0.81 µg/mL)[1]. This suggests that acetylation of the hydroxyl group may enhance the antioxidant capacity. Information regarding the antioxidant activity of 4-Formyl-2-methoxyphenyl propionate, butyrate, and benzoate is currently lacking in the reviewed literature.
Anti-inflammatory Activity
Vanillin and its derivatives have been shown to possess anti-inflammatory properties, primarily by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. A common in vitro method to assess anti-inflammatory activity is the nitric oxide (NO) assay in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Inhibition of NO production indicates potential anti-inflammatory effects.
Table 2: Comparison of Anti-inflammatory Activity of Vanillin Esters
Compound
Cell Line
Assay
Activity
Reference
4-Formyl-2-methoxyphenyl propionate
-
-
Reported anti-inflammatory properties in a plant extract, but no quantitative data for the pure compound.
Other Vanillin Esters (acetate, butyrate, benzoate)
-
-
Data not available
-
Note: There is a significant lack of direct comparative quantitative data for the anti-inflammatory activity of different vanillin esters.
While a study on a water extract of Bersama abyssinica identified 4-Formyl-2-methoxyphenyl propionate as a constituent and reported the extract to have anti-inflammatory properties, specific data on the pure compound's activity is not available[2][3]. Further research is needed to quantify and compare the anti-inflammatory effects of 4-Formyl-2-methoxyphenyl propionate and other vanillin esters.
Antimicrobial Activity
The antimicrobial potential of vanillin and its derivatives is another area of active research. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy, representing the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 3: Comparison of Antimicrobial Activity of Vanillin and its Esters
Note: The data for vanillin acetate is qualitative, and a direct quantitative comparison with other esters is not yet possible.
Studies have established the antimicrobial activity of vanillin against a range of bacteria[4]. Vanillyl acetate has also been reported to exhibit moderate antimicrobial activity[5]. However, there is a clear need for studies that directly compare the MIC values of different vanillin esters, including 4-Formyl-2-methoxyphenyl propionate, against a standardized panel of microorganisms.
Experimental Protocols
For the benefit of researchers, detailed methodologies for the key experiments cited are provided below.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
Sample Preparation: The test compounds (vanillin and its esters) and a standard antioxidant (e.g., Vitamin C or Trolox) are prepared in a series of concentrations.
Reaction: A specific volume of the DPPH solution is mixed with a specific volume of the sample solution in a microplate or cuvette.
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] * 100
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration that causes 50% inhibition.
Nitric Oxide (NO) Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS).
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
Treatment: The cells are pre-treated with various concentrations of the test compounds (vanillin esters) for a specific duration (e.g., 1 hour).
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation is also included.
Incubation: The plate is incubated for a further period (e.g., 24 hours).
Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at a specific wavelength (around 540 nm).
Calculation: The amount of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
IC50 Determination: The IC50 value for NO inhibition can be calculated from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using a broth microdilution method.
Microorganism Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
Inoculation: Each well is inoculated with the standardized microbial suspension.
Controls: Positive (microorganism in broth without test compound) and negative (broth only) controls are included.
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for determining antioxidant activity using the DPPH assay.
Caption: Workflow for assessing anti-inflammatory activity via the nitric oxide assay.
Comparative Guide to the Analytical Validation of 4-Formyl-2-methoxyphenyl propionate and Related Compounds
Introduction This guide provides a comparative overview of analytical methodologies applicable to the quantitative analysis of "4-Formyl-2-methoxyphenyl propionate." Direct validation data for this specific compound is n...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
This guide provides a comparative overview of analytical methodologies applicable to the quantitative analysis of "4-Formyl-2-methoxyphenyl propionate." Direct validation data for this specific compound is not extensively available in public literature. Therefore, this document focuses on validated analytical methods for structurally similar and relevant compounds, namely vanillin (a phenolic aldehyde) and its derivatives, as well as propionate esters. The principles and methods described herein are readily adaptable for the validation of analytical procedures for 4-Formyl-2-methoxyphenyl propionate. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), which are standard in the pharmaceutical and food industries for the analysis of such compounds.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the performance characteristics of HPLC-UV and GC-MS methods based on published data for vanillin and other phenolic compounds. These parameters are crucial for assessing the suitability of a method for a specific analytical purpose.
Parameter
High-Performance Liquid Chromatography (HPLC-UV)
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle
Separation based on polarity, detection by UV absorbance.
Separation based on volatility and polarity, detection by mass-to-charge ratio.
Can reach lower detection limits, often in the ppb range, especially with selected ion monitoring (SIM).[2]
Specificity
Good, but can be susceptible to interference from compounds with similar retention times and UV spectra.
Excellent, as mass spectra provide a high degree of certainty in compound identification.
Sample Preparation
Typically involves dissolution in a suitable solvent and filtration.
May require derivatization (e.g., silylation) to increase volatility and thermal stability.[3][4]
Typical Analytes
Vanillin, vanillic acid, and other phenolic compounds.[5][6]
Volatile and semi-volatile organic compounds, including phenolic compounds and esters.[7]
Experimental Protocols
HPLC-UV Method for the Analysis of Vanillin and Related Phenolic Compounds
This protocol is adapted from validated methods for the analysis of vanillin in various matrices.[1][5][8]
a. Instrumentation and Columns:
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[9]
b. Mobile Phase and Gradient:
A gradient elution is often employed for the separation of multiple phenolic compounds.[5]
Mobile Phase A: Water with 0.2% acetic acid.
Mobile Phase B: Methanol.
Example Gradient: A linear gradient from 10% to 80% B over 15-20 minutes.
Flow Rate: 1.0 mL/min.
c. Detection:
UV detection wavelength is typically set at 254 nm or 280 nm.[1][9]
d. Sample Preparation:
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol or mobile phase).
Filter the solution through a 0.45 µm syringe filter before injection.
e. Validation Parameters:
Linearity: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Plot the peak area against the concentration and determine the correlation coefficient (R²).
Accuracy: Perform recovery studies by spiking a blank matrix with a known amount of the analyte at different concentration levels.
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.
GC-MS Method for the Analysis of Phenolic Compounds and Esters
This protocol outlines a general approach for the analysis of volatile and semi-volatile compounds like 4-Formyl-2-methoxyphenyl propionate.
a. Instrumentation:
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., DB-5ms, HP-5ms).
b. Derivatization (if necessary):
For non-volatile or thermally labile compounds, derivatization may be required. Silylation is a common technique for phenolic compounds, where active hydrogens are replaced with a trimethylsilyl (TMS) group.[4]
Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.[2]
c. GC Conditions:
Injector Temperature: 250 - 280 °C.
Carrier Gas: Helium or Nitrogen.
Oven Temperature Program: Start at a lower temperature (e.g., 60-80 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250-300 °C).
Split/Splitless Injection: Depending on the concentration of the analyte.
d. MS Conditions:
Ionization Mode: Electron Ionization (EI) is most common.
Mass Range: Scan a suitable mass range (e.g., m/z 40-500) to capture the characteristic fragments of the analyte.
Selected Ion Monitoring (SIM): For higher sensitivity and specificity, monitor specific ions characteristic of the target analyte.
e. Sample Preparation:
Extract the analyte from the sample matrix using a suitable solvent.
If derivatization is performed, follow the specific protocol for the chosen reagent.
Inject the final solution into the GC-MS.
Mandatory Visualizations
Caption: General workflow for the validation of an analytical method.
Caption: Decision tree for selecting a suitable analytical method.
Cross-reactivity studies of "4-Formyl-2-methoxyphenyl propionate" in biological assays
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the biological activities of 4-Formyl-2-methoxyphenyl propionate, also known as vanillyl propionate. Its perfo...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 4-Formyl-2-methoxyphenyl propionate, also known as vanillyl propionate. Its performance as an antimicrobial and antioxidant agent is compared with other relevant compounds, supported by experimental data. This document also details the protocols for the key assays mentioned and discusses the potential for cross-reactivity based on its chemical structure.
Comparative Analysis of Biological Activities
4-Formyl-2-methoxyphenyl propionate has demonstrated significant potential as a biopreservative, exhibiting both antimicrobial and antioxidant properties. The following tables summarize its performance in comparison to other widely used agents.
Antimicrobial Activity
The antimicrobial efficacy of 4-Formyl-2-methoxyphenyl propionate was evaluated using the Minimal Inhibitory Concentration (MIC) assay, which determines the lowest concentration of a substance that prevents visible growth of a microorganism. A lower MIC value indicates greater antimicrobial potency.
Table 1: Minimal Inhibitory Concentration (MIC) of 4-Formyl-2-methoxyphenyl propionate and Comparative Compounds
Microorganism
4-Formyl-2-methoxyphenyl propionate (mg/mL)
Propylparaben (mg/mL)
Vanillyl Alcohol (mg/mL)
Ethyl Propionate (mg/mL)
Gram-positive Bacteria
Staphylococcus aureus
1.0
1.0
> 8.0
> 8.0
Bacillus subtilis
0.5
0.5
> 8.0
> 8.0
Gram-negative Bacteria
Escherichia coli
2.0
2.0
> 8.0
> 8.0
Pseudomonas aeruginosa
2.0
2.0
> 8.0
> 8.0
Yeasts
Candida albicans
1.0
1.0
> 8.0
> 8.0
Saccharomyces cerevisiae
1.0
1.0
> 8.0
> 8.0
Molds
Aspergillus niger
1.0
1.0
> 8.0
> 8.0
Penicillium chrysogenum
0.5
0.5
> 8.0
> 8.0
Data sourced from a study on the solvent-free enzymatic synthesis of vanillyl propionate.[1][2]
The data indicates that 4-Formyl-2-methoxyphenyl propionate exhibits broad-spectrum antimicrobial activity comparable to that of propylparaben, a commonly used preservative.[1][2] Notably, its precursors, vanillyl alcohol and ethyl propionate, showed no significant antimicrobial activity at the tested concentrations.[1][2]
Antioxidant Activity
The antioxidant capacity of 4-Formyl-2-methoxyphenyl propionate was assessed and compared to propylparaben. The study demonstrated that 4-Formyl-2-methoxyphenyl propionate has a significantly higher antioxidant capacity.[1][2] While the specific quantitative comparison data from the primary source is not available, the study concludes it has a much higher antioxidant effect.
Cross-Reactivity Profile: The Vanilloid Connection
A critical aspect of characterizing a bioactive compound is understanding its potential for cross-reactivity with other biological targets. For 4-Formyl-2-methoxyphenyl propionate, its vanillyl moiety suggests a potential interaction with vanilloid receptors, such as the Transient Receptor Potential Vanilloid 1 (TRPV1). The TRPV1 receptor is a non-selective cation channel involved in the detection and transduction of nociceptive stimuli.[3][4]
While no direct experimental studies on the interaction of 4-Formyl-2-methoxyphenyl propionate with TRPV1 have been identified, the structure-activity relationships of known vanilloid receptor agonists provide a basis for inferring potential cross-reactivity.[1][2][3]
dot
Caption: Hypothesized cross-reactivity of 4-Formyl-2-methoxyphenyl propionate with the TRPV1 signaling pathway.
Further research is required to experimentally validate the interaction of 4-Formyl-2-methoxyphenyl propionate with TRPV1 and other receptors to fully characterize its cross-reactivity profile.
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism in a liquid medium.
Workflow:
dot
Caption: Workflow for the Minimal Inhibitory Concentration (MIC) assay.
Detailed Steps:
Preparation of Test Compound: A stock solution of 4-Formyl-2-methoxyphenyl propionate is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.
Serial Dilution: In a 96-well microtiter plate, a two-fold serial dilution of the test compound is performed using a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi). This creates a range of concentrations of the compound.
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., 5 x 10^5 colony-forming units/mL). A positive control (microorganism in broth without the compound) and a negative control (broth only) are included.
Incubation: The plate is incubated under conditions optimal for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).
Reading Results: After incubation, the wells are visually inspected for turbidity. The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
This assay is a common method to evaluate the antioxidant activity of a compound.
Workflow:
dot
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Steps:
Preparation of Solutions: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared. The test compound (4-Formyl-2-methoxyphenyl propionate) and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.
Reaction Mixture: A fixed volume of the DPPH solution is added to each concentration of the test compound and the standard. A control containing only the solvent and DPPH is also prepared.
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates radical scavenging activity.
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
Conclusion
4-Formyl-2-methoxyphenyl propionate demonstrates promising biological activity as a broad-spectrum antimicrobial agent with an efficacy comparable to propylparaben. Furthermore, it exhibits superior antioxidant properties. While its structural similarity to other vanilloids suggests a potential for cross-reactivity with targets such as the TRPV1 receptor, this remains to be experimentally confirmed. The provided experimental protocols offer a foundation for further investigation and comparative analysis of this compound for various applications in research and development.
Comparative analysis of the spectroscopic data of "4-Formyl-2-methoxyphenyl propionate" and its analogs
A detailed guide for researchers, scientists, and drug development professionals on the spectral characteristics of 4-formyl-2-methoxyphenyl propionate and its structurally related analogs. This guide provides a comparat...
Author: BenchChem Technical Support Team. Date: November 2025
A detailed guide for researchers, scientists, and drug development professionals on the spectral characteristics of 4-formyl-2-methoxyphenyl propionate and its structurally related analogs. This guide provides a comparative analysis of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by detailed experimental protocols and visual representations of analytical workflows.
This guide delves into the spectroscopic properties of 4-formyl-2-methoxyphenyl propionate, a vanillin derivative, and its analogs: 4-formyl-2-methoxyphenyl acetate, 4-formyl-2-methoxyphenyl benzoate, and 4-formyl-2-methoxyphenyl isobutyrate. Understanding the distinct spectral features of these compounds is crucial for their identification, characterization, and quality control in various research and development applications, including flavor chemistry and pharmaceutical synthesis. The subtle structural modifications among these analogs, primarily in the ester group, give rise to discernible shifts in their respective spectra, providing a clear basis for comparative analysis.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 4-formyl-2-methoxyphenyl propionate and its analogs.
Note: Data is compiled from typical values and may vary slightly based on experimental conditions. s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, hept = heptet.
The spectroscopic data presented in this guide were obtained using standard analytical techniques for small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy[7][8][9]
Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) was added as an internal standard (δ = 0.00 ppm). The solution was filtered into a 5 mm NMR tube.[7][8]
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.
Acquisition Parameters:
¹H NMR: A sufficient number of scans were acquired to obtain a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.
¹³C NMR: Proton-decoupled spectra were acquired with a sufficient number of scans to achieve a good signal-to-noise ratio, with a relaxation delay of 2-5 seconds.
Infrared (IR) Spectroscopy[10][11]
Sample Preparation: The spectra were obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid or liquid sample was placed directly onto the ATR crystal, and pressure was applied to ensure good contact.[9]
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer was used.
Acquisition Parameters: Spectra were typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to sample analysis.[10]
Mass Spectrometry (MS)
Sample Preparation: Samples were typically introduced into the mass spectrometer via a Gas Chromatography (GC) system. The samples were dissolved in a suitable volatile solvent, such as dichloromethane or ethyl acetate, at a concentration of approximately 1 mg/mL.
Instrumentation: A GC system coupled to a Mass Selective Detector (MSD) was used.
Oven Program: Initial temperature of 50-100 °C, ramped up to 250-300 °C at a rate of 10-20 °C/min.
Carrier Gas: Helium at a constant flow rate.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Analyzer: Quadrupole.
Scan Range: m/z 40-400.
Visualized Workflows and Relationships
Caption: Workflow for the spectroscopic analysis of 4-formyl-2-methoxyphenyl propionate and its analogs.
Caption: Structural relationship of the analyzed compounds, highlighting the common core and varying ester groups.
Comparative Analysis of Spectroscopic Data
The structural variations in the ester moiety of 4-formyl-2-methoxyphenyl propionate and its analogs lead to predictable and characteristic differences in their spectroscopic data.
¹H NMR Spectra: The most significant variations are observed in the chemical shifts and splitting patterns of the protons within the ester group. The propionate analog exhibits a characteristic quartet and triplet pattern for the ethyl group. The acetate analog shows a sharp singlet for the methyl group. The isobutyrate analog displays a heptet and a doublet for the isopropyl group. The benzoate analog lacks aliphatic protons in the ester group but shows additional signals in the aromatic region corresponding to the benzoyl moiety. The protons of the vanillyl core (aldehyde, aromatic, and methoxy protons) show minor shifts across the series, indicating that the electronic environment of the aromatic ring is only slightly perturbed by the different ester groups.
¹³C NMR Spectra: Similar to the ¹H NMR, the ¹³C NMR spectra are most distinguished by the signals corresponding to the carbons of the ester group. The chemical shift of the ester carbonyl carbon varies slightly depending on the electronic nature of the attached alkyl or aryl group. The number and chemical shifts of the carbons in the side chain are unique for each analog, providing a clear fingerprint for identification.
IR Spectra: All the analogs exhibit a strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching vibration of the aromatic aldehyde. The key distinguishing feature is the C=O stretching frequency of the ester group. The benzoate ester, being conjugated with the phenyl ring, shows this absorption at a lower wavenumber (~1735 cm⁻¹) compared to the aliphatic esters (~1755-1765 cm⁻¹). The C-O stretching region also shows characteristic patterns for each analog.
Mass Spectra: The mass spectra of these compounds are characterized by a molecular ion peak corresponding to their respective molecular weights. The fragmentation patterns are dominated by the cleavage of the ester bond. A common fragment ion observed for all analogs is at m/z 151, which corresponds to the 4-formyl-2-methoxyphenyl cation, formed by the loss of the acyloxy radical. The other major fragments are characteristic of the specific ester group, for instance, an acylium ion (e.g., [CH₃CO]⁺ at m/z 43 for the acetate, [C₆H₅CO]⁺ at m/z 105 for the benzoate). This predictable fragmentation is highly useful for structural confirmation.
Evaluating the In Vitro Efficacy of 4-Formyl-2-methoxyphenyl propionate Against Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct experimental data on the in vitro efficacy of "4-Formyl-2-methoxyphenyl propionate" against cancer cell lines is not extensively availabl...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the in vitro efficacy of "4-Formyl-2-methoxyphenyl propionate" against cancer cell lines is not extensively available in peer-reviewed literature. This guide provides a comparative analysis based on the well-documented anticancer activities of its parent compound, vanillin, and its derivatives. The data presented here serves as a proxy to evaluate the potential efficacy of 4-Formyl-2-methoxyphenyl propionate and to guide future research.
Introduction
4-Formyl-2-methoxyphenyl propionate is a derivative of vanillin, a phenolic aldehyde that has demonstrated a range of biological activities, including anticancer properties.[1][2] Research into vanillin and its analogues has revealed their potential to inhibit cancer cell growth, induce apoptosis, and synergize with existing chemotherapeutic agents.[1] This guide compares the reported in vitro efficacy of vanillin derivatives against various cancer cell lines with that of standard anticancer drugs, providing a framework for evaluating the potential of 4-Formyl-2-methoxyphenyl propionate as a therapeutic agent.
Comparative Efficacy Data
The following tables summarize the in vitro anticancer activity of vanillin and its derivatives compared to standard chemotherapeutic drugs against several human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) or as growth inhibition percentages.
Table 1: In Vitro Efficacy Against Breast Cancer Cell Lines
Detailed methodologies for the key experiments cited are provided below.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7]
Protocol:
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 4-Formyl-2-methoxyphenyl propionate) and control drugs for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in PBS) is added to each well.[7] The plate is then incubated for 1-4 hours at 37°C to allow for the formation of formazan crystals by mitochondrial enzymes in viable cells.[8]
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals, resulting in a purple solution.[6]
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.[6] The absorbance is directly proportional to the number of viable cells.
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.[9]
Protocol:
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
Cell Fixation: After the treatment period, the cells are fixed with trichloroacetic acid (TCA).
Staining: The plates are washed, and the cells are stained with 0.4% SRB solution in 1% acetic acid.
Washing: Unbound dye is removed by washing with 1% acetic acid.[9]
Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.
Absorbance Measurement: The absorbance is measured at a wavelength of 540 nm.[9]
Data Analysis: The optical density is proportional to the total protein mass and, therefore, the cell number.
Visualizations
Signaling Pathways
Vanillin and its derivatives have been shown to induce apoptosis through the intrinsic pathway.[1] This involves the regulation of the Bax/Bcl-2 protein ratio and the activation of caspases.
Caption: Proposed apoptotic pathway for vanillin derivatives.
Experimental Workflows
The following diagrams illustrate the workflows for the MTT and SRB assays.
Caption: Workflow of the MTT cell viability assay.
Caption: Workflow of the SRB cytotoxicity assay.
Conclusion
While direct evidence for the anticancer efficacy of 4-Formyl-2-methoxyphenyl propionate is pending, the existing data for related vanillin derivatives are promising. These compounds have demonstrated cytotoxic and apoptotic effects across various cancer cell lines.[1][5] Further in vitro studies employing the standardized protocols outlined in this guide are essential to determine the specific activity of 4-Formyl-2-methoxyphenyl propionate and its potential as a novel anticancer agent. Comparative analysis with standard drugs like Doxorubicin, Cisplatin, and Tamoxifen will be crucial in establishing its therapeutic relevance.
Assessing the Antimicrobial Spectrum of 4-Formyl-2-methoxyphenyl propionate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative assessment of the antimicrobial spectrum of 4-Formyl-2-methoxyphenyl propionate. Due to the limited direct experimental da...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the antimicrobial spectrum of 4-Formyl-2-methoxyphenyl propionate. Due to the limited direct experimental data on this specific compound, this analysis leverages data from its parent compound, vanillin, and structurally related derivatives to infer its potential antimicrobial activities. This guide presents available quantitative data, detailed experimental protocols for antimicrobial susceptibility testing, and visual representations of the proposed mechanism of action and experimental workflows.
Introduction
4-Formyl-2-methoxyphenyl propionate is a derivative of vanillin (4-hydroxy-3-methoxybenzaldehyde), a well-known flavoring agent that also exhibits antimicrobial properties.[1][2] The addition of a propionate ester to the vanillin structure may alter its lipophilicity and, consequently, its ability to penetrate microbial cell membranes, potentially influencing its antimicrobial efficacy. This guide explores the known antimicrobial spectrum of vanillin and its derivatives to provide a predictive comparison for 4-Formyl-2-methoxyphenyl propionate.
Comparative Antimicrobial Spectrum
While specific minimum inhibitory concentration (MIC) values for 4-Formyl-2-methoxyphenyl propionate are not currently available in the public domain, the antimicrobial activity of vanillin and its derivatives has been documented against a range of microorganisms. This data, summarized in the tables below, serves as a benchmark for predicting the potential efficacy of 4-Formyl-2-methoxyphenyl propionate.
Antibacterial Activity
Vanillin has demonstrated bacteriostatic activity against both Gram-positive and Gram-negative bacteria.[3] The inhibitory action is often more effective against non-lactic Gram-positive bacteria compared to Gram-negative bacteria.[2]
Table 1: Minimum Inhibitory Concentration (MIC) of Vanillin and its Derivatives against Bacteria
The following are detailed methodologies for key experiments cited in the assessment of antimicrobial activity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10][11]
1. Preparation of Stock Solution:
Dissolve the test compound (e.g., 4-Formyl-2-methoxyphenyl propionate, vanillin) in a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a high-concentration stock solution.[12]
Further dilute the stock solution in the appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to twice the highest desired test concentration.[12]
2. Inoculum Preparation:
Bacteria: From a fresh 18-24 hour agar plate, select isolated colonies and suspend them in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10][11]
Yeast: Prepare the yeast inoculum in a similar manner to bacteria, adjusting the suspension to a 0.5 McFarland standard.
Filamentous Fungi: Grow the fungi on a suitable agar medium until sporulation is evident. Harvest the spores by flooding the plate with sterile saline and gently scraping the surface. Filter the spore suspension to remove hyphal fragments and adjust the spore concentration as required.
3. Microplate Assay:
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[12]
Add 100 µL of the 2x concentrated test compound solution to the first column of wells.
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down to the desired final concentration. Discard 100 µL from the last dilution column.[12]
Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL and the desired final concentrations of the test compound and inoculum.
Include a positive control (broth with inoculum) and a negative control (broth only) on each plate.
4. Incubation:
Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria and pathogenic fungi) for a specified period (e.g., 16-20 hours for bacteria, 24-48 hours for fungi).[4]
5. Determination of MIC:
The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.[10] Growth can be assessed visually or by using a growth indicator such as iodonitrotetrazolium chloride (INT).[9]
Mandatory Visualizations
Proposed Mechanism of Action of Vanillin Derivatives
The primary antimicrobial action of vanillin and its derivatives is believed to be the disruption of the microbial cell membrane.[1][3][13] This leads to a cascade of events that ultimately inhibit microbial growth.
Caption: Proposed antimicrobial mechanism of vanillin derivatives.
Experimental Workflow for Broth Microdilution MIC Assay
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for the broth microdilution MIC assay.
Conclusion
Based on the available data for vanillin and its derivatives, it is plausible that 4-Formyl-2-methoxyphenyl propionate possesses a spectrum of antimicrobial activity against various bacteria and fungi. The esterification of the hydroxyl group in vanillin to form the propionate ester may enhance its lipophilicity, potentially leading to improved membrane permeability and antimicrobial efficacy. However, without direct experimental evidence, this remains a hypothesis. Further in vitro studies are essential to definitively characterize the antimicrobial spectrum of 4-Formyl-2-methoxyphenyl propionate and to determine its MIC values against a comprehensive panel of clinically relevant microorganisms. The experimental protocols and comparative data presented in this guide provide a framework for conducting such an evaluation.
Structure-activity relationship (SAR) studies of "4-Formyl-2-methoxyphenyl propionate" derivatives
For Researchers, Scientists, and Drug Development Professionals While specific structure-activity relationship (SAR) studies on "4-Formyl-2-methoxyphenyl propionate" are not extensively available in publicly accessible l...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
While specific structure-activity relationship (SAR) studies on "4-Formyl-2-methoxyphenyl propionate" are not extensively available in publicly accessible literature, a wealth of research exists for the broader class of vanillin derivatives. This guide provides a comparative analysis of these derivatives, focusing on how structural modifications influence their biological activities. The information presented is synthesized from various studies on vanillin analogs and their effects on different biological targets.
Comparison of Biological Activities of Vanillin Derivatives
Vanillin and its derivatives exhibit a wide range of biological activities, with antioxidant and transient receptor potential vanilloid 1 (TRPV1) modulatory effects being the most studied. The following table summarizes the activities of various vanillin derivatives based on available data.
Stronger antioxidant effects compared to vanillin in some assays.[1][3]
Vanillyl Alcohol
Aldehyde Reduction
Modified Antioxidant Activity
Superior antioxidant activity in some radical scavenging assays compared to vanillin.[1]
Vanillic Acid
Aldehyde Oxidation
Modified Antioxidant Activity
Superior antioxidant activity in some radical scavenging assays compared to vanillin.[1]
Capsaicin
Amide Linkage & Lipophilic Chain
TRPV1 Agonist
A potent agonist of the TRPV1 receptor, responsible for the sensation of heat.[4][5][6]
Capsazepine
Thiourea Modification
TRPV1 Antagonist
A competitive antagonist of the TRPV1 receptor.[4]
6-Iodononivamide
Halogenation
Potent TRPV1 Agonist
Iodination at the C-6 position of the vanillyl moiety increases potency.[4]
Vanillin-based Schiff Bases
Imino Group Introduction
Various
Show a range of activities including antimicrobial and anticancer effects.[7]
Vanillin-based Esters
Esterification of Phenolic Hydroxyl
Various
Synthesis of various esters has been explored for different applications.[8]
Structure-Activity Relationship (SAR) Insights
The biological activity of vanillin derivatives is intricately linked to their chemical structure. Key SAR observations include:
The Vanillyl Moiety : The 4-hydroxy-3-methoxybenzyl group is a crucial pharmacophore for interaction with the TRPV1 receptor.[4] This core structure is present in both agonists like capsaicin and antagonists.
The Aldehyde Group : Modification of the aldehyde group at the 4-position significantly impacts antioxidant activity. Reduction to an alcohol (vanillyl alcohol) or oxidation to a carboxylic acid (vanillic acid) can enhance radical scavenging properties in certain assays compared to vanillin itself.[1]
The Phenolic Hydroxyl Group : The free phenolic hydroxyl group is important for the antioxidant activity of many vanillin derivatives. Esterification of this group can modulate the compound's properties.
The Linker and Lipophilic Tail (for TRPV1 modulation) : In capsaicinoids, the amide linker and the length and nature of the hydrophobic acyl chain are critical determinants of TRPV1 agonist potency.[4]
Substitutions on the Aromatic Ring : Halogenation of the vanillyl ring, for instance, has been shown to significantly increase the potency of TRPV1 agonists.[4]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of vanillin derivatives.
1. Synthesis of Vanillin Derivatives (General Scheme)
A common method for synthesizing vanillin derivatives, such as Schiff bases or esters, involves the reaction of vanillin with a primary amine or an acyl chloride, respectively.
Schiff Base Synthesis : Vanillin is dissolved in a suitable solvent (e.g., ethanol) and reacted with a primary amine in the presence of a catalytic amount of acid. The reaction mixture is typically stirred at room temperature or heated to reflux, and the resulting Schiff base is isolated by filtration or extraction.
Ester Synthesis : Vanillin is reacted with an acyl chloride or anhydride in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl produced. The reaction is often carried out in an aprotic solvent, and the product is purified by chromatography or recrystallization.
2. In Vitro Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by a decrease in its absorbance at a specific wavelength.
ORAC (Oxygen Radical Absorbance Capacity) Assay : This assay measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified relative to a standard (e.g., Trolox).[1][2]
3. TRPV1 Receptor Activity Assay
Calcium Influx Assay : This is a common method to assess the activity of TRPV1 modulators. Cells expressing the TRPV1 receptor (e.g., HEK293 or CHO cells) are loaded with a calcium-sensitive fluorescent dye. Upon activation of the TRPV1 channel by an agonist, there is an influx of extracellular calcium, leading to an increase in fluorescence. Antagonists are evaluated by their ability to block the agonist-induced calcium influx.
Visualizing Key Pathways and Workflows
TRPV1 Signaling Pathway
The following diagram illustrates the activation of the TRPV1 receptor by an agonist like capsaicin, leading to downstream signaling events.
Caption: TRPV1 receptor activation by a vanilloid agonist.
General Experimental Workflow for SAR Studies
This diagram outlines a typical workflow for conducting structure-activity relationship studies.
Caption: A typical workflow for a structure-activity relationship (SAR) study.
Proper Disposal of 4-Formyl-2-methoxyphenyl propionate: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of 4-Formyl-2-methoxyphenyl propionate, a compound utilized by researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: November 2025
For immediate release: This document provides crucial safety and logistical information for the proper disposal of 4-Formyl-2-methoxyphenyl propionate, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Key Chemical Properties and Hazard Considerations
To ensure safe handling, it is important to be aware of the chemical and physical properties of 4-Formyl-2-methoxyphenyl propionate.
Assume limited water solubility, typical for esters
Hazards
Treat as hazardous. General hazards for similar compounds may include skin, eye, and respiratory irritation.[3]
Experimental Protocols: Disposal Procedures
The following step-by-step methodologies are provided for the disposal of 4-Formyl-2-methoxyphenyl propionate, categorized by the quantity of waste.
Small Quantities (<50 mL liquid or <50 g solid):
Absorption: For liquid waste, absorb the material onto a non-reactive absorbent material such as vermiculite, dry sand, or cat litter.[4] Solid waste should be swept up carefully, avoiding dust generation.
Containment: Place the absorbed material or solid waste into a designated, properly labeled, and sealed container for chemical waste.[5] The container should be made of a material compatible with the chemical.
Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "4-Formyl-2-methoxyphenyl propionate". Note the date and the quantity of the waste.
Storage: Store the sealed container in a designated satellite accumulation area within the laboratory.[6] This area should be secure and away from incompatible materials.
Collection: Arrange for pickup by a licensed hazardous waste contractor.[4][7]
Large Quantities (>50 mL liquid or >50 g solid):
Segregation: Do not mix 4-Formyl-2-methoxyphenyl propionate waste with other waste streams, particularly incompatible chemicals.[5]
Containment: Use a dedicated, UN-approved waste container for accumulation. Ensure the container is properly sealed to prevent leaks or spills.
Labeling: Affix a hazardous waste label to the container with the complete chemical name, hazard warnings (e.g., "Irritant"), and accumulation start date.
Storage: Keep the waste container in a designated, well-ventilated, and secure hazardous waste storage area.
Professional Disposal: All hazardous waste must be disposed of through a licensed and approved waste disposal facility.[7] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][8]
Empty Container Disposal:
Decontamination: Thoroughly rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
Rinsate Collection: The first rinseate must be collected and disposed of as hazardous waste.[5] For highly toxic compounds, the first three rinses should be collected.[5]
Final Disposal: Once decontaminated, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 4-Formyl-2-methoxyphenyl propionate.
Caption: Disposal workflow for 4-Formyl-2-methoxyphenyl propionate.
Personal protective equipment for handling 4-Formyl-2-methoxyphenyl propionate
Essential Safety and Handling Guide for 4-Formyl-2-methoxyphenyl propionate This guide provides critical safety and logistical information for the handling and disposal of 4-Formyl-2-methoxyphenyl propionate, tailored fo...
Author: BenchChem Technical Support Team. Date: November 2025
Essential Safety and Handling Guide for 4-Formyl-2-methoxyphenyl propionate
This guide provides critical safety and logistical information for the handling and disposal of 4-Formyl-2-methoxyphenyl propionate, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this chemical.
Personal Protective Equipment (PPE)
When handling 4-Formyl-2-methoxyphenyl propionate, it is imperative to use appropriate personal protective equipment to prevent exposure. The required PPE is summarized in the table below.
PPE Category
Item
Specifications and Use
Eye and Face Protection
Safety Goggles or Face Shield
Chemical splash goggles are required to protect against liquid splashes and chemical vapors. A face shield should be worn in situations with a higher risk of splashing.[1][2]
Hand Protection
Chemical-Resistant Gloves
Nitrile gloves are suitable for incidental contact. For prolonged handling or immersion, heavier-duty gloves should be considered. Always inspect gloves for damage before use and wash hands after removal.[1][2][3]
Body Protection
Laboratory Coat
A flame-resistant lab coat should be worn to protect against spills and splashes.[1][2]
Respiratory Protection
Dust Respirator or Fume Hood
A dust respirator should be used if there is a risk of inhaling dust particles. All handling of the solid compound should ideally be performed in a chemical fume hood to minimize inhalation exposure.[4][5][6]
Foot Protection
Closed-Toe Shoes
Closed-toe shoes are mandatory to protect against spills and falling objects.[1]
Operational Plan: Safe Handling and Use
Adherence to the following step-by-step procedures is crucial for the safe handling of 4-Formyl-2-methoxyphenyl propionate.
1. Preparation and Engineering Controls:
Before handling, ensure that the Safety Data Sheet (SDS) for a similar compound or the general principles of handling aromatic aldehydes and esters have been reviewed and understood.[1]
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powdered form of the substance to avoid inhalation of dust.[4][5]
Ensure that an eyewash station and safety shower are readily accessible and in good working order.[7]
2. Weighing and Transfer:
When weighing the solid, do so in a fume hood to control potential dust exposure.[4]
Use disposable bench covers to contain any potential spills.[4]
Use appropriate tools, such as spatulas, for transferring the chemical. Avoid creating dust clouds.
3. Dissolving and Reactions:
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
If the process involves heating, do so in a controlled manner using appropriate equipment within the fume hood.
4. Personal Hygiene:
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]
Proper disposal of 4-Formyl-2-methoxyphenyl propionate and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Chemical Waste:
Dispose of unused or waste 4-Formyl-2-methoxyphenyl propionate as hazardous chemical waste.
Collect the waste in a clearly labeled, sealed, and appropriate container.
Follow all local, state, and federal regulations for hazardous waste disposal.
2. Contaminated Materials:
Any materials that have come into contact with the chemical, such as gloves, bench covers, and weighing papers, should be considered contaminated.
Place all contaminated disposable materials in a designated hazardous waste container.
3. Spill Cleanup:
In the event of a small spill, contain the material and clean it up using an appropriate spill kit.
Avoid generating dust during the cleanup of solid spills.
For larger spills, evacuate the area and follow the established emergency procedures for your facility.
Experimental Workflow
The following diagram illustrates the standard workflow for handling 4-Formyl-2-methoxyphenyl propionate in a laboratory setting.
Caption: Workflow for Safe Handling of 4-Formyl-2-methoxyphenyl propionate.